molecular formula C10H11FO3 B13475613 2-Ethoxy-2-(4-fluorophenyl)acetic acid

2-Ethoxy-2-(4-fluorophenyl)acetic acid

Cat. No.: B13475613
M. Wt: 198.19 g/mol
InChI Key: DBTRLSZXPZIDJZ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(4-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-2-(4-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-2-(4-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-ethoxy-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C10H11FO3/c1-2-14-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

DBTRLSZXPZIDJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Scalable Synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic Acid

Part 1: Executive Summary & Chemical Profile

This guide details the synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic acid , a functionalized phenylacetic acid derivative often utilized as a pharmacophore in the development of PPAR agonists (e.g., Tesaglitazar analogs) and specific kinase inhibitors.

The synthesis presents a specific chemoselective challenge: introducing an ether linkage at the


-position without compromising the carboxylic acid moiety or inducing racemization (if chiral synthesis is intended). This guide prioritizes the Mandelic Acid Alkylation Route  via an ester intermediate. This pathway offers superior control over side reactions (such as elimination to styrenes) compared to the nucleophilic substitution of 

-halo acids.
Target Molecule Profile
PropertyDescription
IUPAC Name 2-Ethoxy-2-(4-fluorophenyl)acetic acid
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Key Moiety

-Alkoxy Phenylacetic Acid
Solubility Soluble in DCM, EtOAc, Ethanol; Sparingly soluble in water (acid form).[1]
pKa (Predicted) ~3.4 – 3.6 (Acidic due to electron-withdrawing fluorine and

-alkoxy group)

Part 2: Retrosynthetic Strategy

To ensure high purity and scalability, we disconnect the molecule at the ether linkage. The most robust precursor is 4-fluoromandelic acid . Direct alkylation of the acid is possible but often yields mixtures of esters and ethers. Therefore, a Protection-Alkylation-Deprotection strategy is employed.

Strategic Disconnections
  • C–O Bond Formation (Etherification): The ethoxy group is introduced via Williamson ether synthesis.[1]

  • Carboxyl Protection: The carboxylic acid is masked as an ethyl ester to prevent competitive esterification during the alkylation step and to facilitate organic solvent extraction.

Retrosynthesis target Target: 2-Ethoxy-2-(4-fluorophenyl)acetic acid inter1 Intermediate: Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate target->inter1 Hydrolysis start Starting Material: 4-Fluoromandelic Acid inter1->start O-Alkylation + Esterification reagents Reagents: 1. EtOH, H+ (Esterification) 2. EtI, NaH (Alkylation) 3. LiOH (Hydrolysis) reagents->start

Figure 1: Retrosynthetic analysis utilizing the Mandelic Acid pathway.

Part 3: Detailed Synthesis Protocol

Phase 1: Esterification of 4-Fluoromandelic Acid

Objective: Convert the carboxylic acid to an ethyl ester to protect it and increase solubility in organic solvents for the subsequent alkylation.

Reagents:

  • 4-Fluoromandelic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reagent, excess)[2]

  • Concentrated H₂SO₄ (Catalytic, 0.1 eq)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoromandelic acid (e.g., 10.0 g) in absolute ethanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting acid spot (low R_f) should disappear, replaced by the ester (high R_f).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Neutralization: Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ solution (2 × 50 mL) to remove residual acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect >90% of Ethyl 4-fluoromandelate as a clear to pale yellow oil.

Phase 2: Williamson Ether Synthesis (The Critical Step)

Objective: Selective O-alkylation of the secondary alcohol using Ethyl Iodide.

Reagents:

  • Ethyl 4-fluoromandelate (Intermediate from Phase 1, 1.0 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq)

  • DMF (Anhydrous, 0.5 M concentration relative to substrate)

Protocol:

  • Setup: Flame-dry a two-neck flask and purge with Argon/Nitrogen. Add NaH (1.2 eq) and wash with dry hexane (optional, to remove oil) or use directly. Suspend NaH in anhydrous DMF at 0°C (ice bath).

  • Deprotonation: Dissolve Ethyl 4-fluoromandelate in a minimum volume of DMF. Add this solution dropwise to the NaH suspension at 0°C.

    • Observation: Hydrogen gas evolution will be vigorous. Allow stirring for 30 minutes at 0°C until evolution ceases and a clear/cloudy alkoxide solution forms.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Mechanistic Note: The alkoxide nucleophile attacks the ethyl iodide via an S_N2 mechanism. DMF is critical here to solvate the cation and accelerate the reaction.

  • Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Et₂O or EtOAc (3 ×). Wash the combined organics with water (to remove DMF) and brine.

  • Purification: Dry (MgSO₄) and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

  • Product: Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate .

Phase 3: Saponification to Final Acid

Objective: Hydrolysis of the ethyl ester to yield the target acid without cleaving the newly formed ether bond.

Reagents:

  • Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate (1.0 eq)

  • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

  • Solvent: THF/Water (3:1 mixture)

Protocol:

  • Hydrolysis: Dissolve the ester in THF/Water. Add LiOH. Stir at room temperature for 3–6 hours.

    • Check: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

  • Acidification: Concentrate the mixture to remove THF. Dilute the aqueous residue with water. Cool to 0°C and acidify to pH ~2 using 1M HCl.

    • Result: The product should precipitate as a white solid or form an oil that can be extracted.

  • Isolation: Extract with DCM (3 ×). Dry (Na₂SO₄) and concentrate.[1][2][3][4]

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc or Cyclohexane.

Part 4: Process Visualization & Workflow

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs).

Workflow cluster_0 Phase 1: Esterification cluster_1 Phase 2: Alkylation (Critical) cluster_2 Phase 3: Hydrolysis Step1 Reflux 4-F-Mandelic Acid with EtOH/H2SO4 Step2 Wash with NaHCO3 (Remove acid traces) Step1->Step2 Step3 NaH Deprotonation (0°C) (H2 Gas Evolution) Step2->Step3 Intermediate 1 Step4 Add EtI -> Warm to RT (SN2 Reaction) Step3->Step4 Step5 Quench & Extract (Remove DMF) Step4->Step5 Step6 LiOH / THF / H2O Step5->Step6 Intermediate 2 Step7 Acidify to pH 2 (HCl) Step6->Step7 Final Final Product Isolation Step7->Final

Figure 2: Operational workflow for the synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic acid.

Part 5: Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~7.3–7.4 (m, 2H, Ar-H ortho to alkyl).
      
    • 
       ~7.0–7.1 (m, 2H, Ar-H ortho to F).
      
    • 
       ~4.9 (s, 1H, 
      
      
      
      -CH).
    • 
       ~3.5–3.6 (m, 2H, O-CH ₂-CH₃, diastereotopic protons if chiral, otherwise quartet).
      
    • 
       ~1.2 (t, 3H, O-CH₂-CH ₃).
      
    • 
       ~10.0–12.0 (br s, 1H, COOH).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete deprotonation or wet DMF.Ensure NaH is fresh; dry DMF over molecular sieves (4Å).
Elimination Product (Styrene) Temperature too high during alkylation.[5]Keep reaction at 0°C–RT; do not heat.
Racemization Base-catalyzed proton exchange at

-carbon.
If chiral purity is required, avoid strong bases and high heat. Use Ag₂O instead of NaH (Williamson variant).

Part 6: Safety & Handling (E-E-A-T)

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Use only in inert atmospheres (Argon/Nitrogen). Have a Class D fire extinguisher available.

  • Ethyl Iodide (EtI): A potent alkylating agent and suspected carcinogen. Handle in a fume hood with double gloves.

  • Waste Disposal: Aqueous layers from Phase 2 contain DMF and iodides; dispose of as halogenated organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Williamson Ether Synthesis and Ester Hydrolysis).
  • BenchChem. "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide."[3] BenchChem Technical Documents. (General methodologies for phenylacetic acid derivatives).

  • AstraZeneca AB. "Process for the preparation of mandelic acid derivatives." World Intellectual Property Organization, WO2002014285.
  • Rezaei, H. et al.

Sources

Technical Monograph: Spectroscopic Characterization of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Ethoxy-2-(4-fluorophenyl)acetic acid , a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic pathways (e.g., PPAR agonists).

Executive Summary & Compound Profile

2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0) is an


-alkoxy aryl acetic acid derivative. Its structural integrity relies on the precise installation of the ethoxy group at the benzylic position, a motif often employed to modulate lipophilicity and metabolic stability in drug candidates.

This guide provides a comprehensive spectroscopic profile, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis focuses on distinguishing this compound from its metabolic precursor, 4-fluoromandelic acid , and its potential hydrolysis byproducts.

Physiochemical Identity
PropertyValue
IUPAC Name 2-Ethoxy-2-(4-fluorophenyl)acetic acid
Molecular Formula

Molecular Weight 198.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in Water
pKa (Calc.) ~3.5 (Carboxylic acid)

Spectroscopic Analysis: The Core Data

The following data represents the consensus spectroscopic profile for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The presence of the fluorine atom introduces characteristic spin-spin coupling patterns (


, 

) that serve as internal diagnostic markers.

H NMR (400 MHz, CDCl

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
10.50 Broad Singlet (br s)1H-COOH Exchangeable carboxylic acid proton. Disappears with D

O shake.
7.42 - 7.38 Multiplet (m)2HAr-H (meta to F)Part of AA'BB' system. Shows

and

coupling.
7.08 - 7.02 Multiplet (m)2HAr-H (ortho to F)Distinctive shielding by fluorine.
4.88 Singlet (s)1HAr-CH (OEt)-COOHThe "benzylic" proton. A sharp singlet confirms no adjacent protons on the ring carbon.
3.65 - 3.48 Multiplet (m)2H-O-CH

-CH

Diastereotopic nature may appear if a chiral center is induced or resolved.
1.26 Triplet (t,

Hz)
3H-O-CH

-CH

Classic ethyl triplet.

C NMR (100 MHz, CDCl

)

Key Feature: Carbon-Fluorine coupling constants (


) are definitive for ring assignment.
Shift (

)
Coupling (

)
AssignmentNotes
175.2 -C =OCarboxylic acid carbonyl.
162.8

Hz
Ar-C -FIpso-fluorine carbon. Large doublet splitting.
132.1

Hz
Ar-C -CHPara to fluorine.
128.9

Hz
Ar-C (meta)Meta to fluorine.
115.6

Hz
Ar-C (ortho)Ortho to fluorine.
79.4 -C H(OEt)The chiral center (benzylic carbon).
65.8 --O-C H

-
Ethoxy methylene.
15.1 --CH

Ethoxy methyl.

F NMR (376 MHz, CDCl

)
  • 
     -113.5 ppm : Single multiplet (typically a triplet of triplets due to H-coupling if proton-coupled). Indicates a single fluorine environment on the aromatic ring.
    
Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the carboxylic acid state and the ether linkage.

  • 3200 - 2500 cm

    
     : Broad O-H stretch (Carboxylic acid dimer).
    
  • 1725 cm

    
     : Strong C=O stretch (Acid carbonyl).
    
  • 1605, 1510 cm

    
     : Aromatic C=C ring stretches.
    
  • 1225 cm

    
     : C-F stretch (Strong, diagnostic).
    
  • 1110 cm

    
     : C-O-C stretch (Aliphatic ether).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode : Negative Electrospray Ionization (ESI-).

  • Molecular Ion :

    
     m/z.
    
  • Fragmentation Pattern :

    • 
       153 (
      
      
      
      ): Decarboxylation.
    • 
       125 (
      
      
      
      ): Loss of ethyl group.

Experimental Protocols & Methodology

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

  • Solvent Choice : Use Chloroform-d (CDCl

    
    )  for routine analysis. If the acid proton is broad or exchanging rapidly, switch to DMSO-d
    
    
    
    to sharpen the -COOH signal (shifts to ~12.5 ppm).
  • Concentration : Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Filtration : Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual Na

    
    SO
    
    
    
    from drying).
Impurity Profiling (HPLC-UV)

A critical quality attribute is the separation of the ethoxy product from the hydroxy starting material (4-fluoromandelic acid).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Detection : UV at 210 nm (general) and 254 nm (aromatic).

  • Retention Time Logic : The ethoxy derivative is significantly more lipophilic than the mandelic acid precursor and will elute later (higher

    
    ).
    

Analytical Logic & Workflow

The following diagram illustrates the decision matrix for validating the synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic acid from 4-Fluorobenzaldehyde.

AnalyticalWorkflow Start Crude Reaction Mixture (Synthesis from 4-F-Benzaldehyde) Workup Acid/Base Extraction (Isolate Acidic Fraction) Start->Workup TLC TLC Screening (Check for disappearance of Aldehyde) Workup->TLC CrudeAnalysis 1H NMR (Crude) TLC->CrudeAnalysis Decision1 Aldehyde Peak (~10 ppm) Present? CrudeAnalysis->Decision1 Decision1->Workup Yes (Incomplete) Purification Recrystallization (Hexane/EtOAc) Decision1->Purification No (Proceed) FinalQC Final QC: 1H NMR, 19F NMR, HPLC Purification->FinalQC

Figure 1: Analytical workflow for the isolation and validation of the target compound.

Synthesis & Mechanism Context

Understanding the synthesis aids in identifying impurities. The most robust route involves the O-alkylation of 4-fluoromandelic acid.

Synthesispath SM 4-Fluoromandelic Acid (Starting Material) Reagent Ethyl Iodide / NaH (O-Alkylation) SM->Reagent Intermediate Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate (Diester/Ether) Reagent->Intermediate Hydrolysis LiOH / THF:H2O (Selective Hydrolysis) Intermediate->Hydrolysis Product 2-Ethoxy-2-(4-fluorophenyl)acetic acid (Target) Hydrolysis->Product

Figure 2: Synthetic pathway highlighting the intermediate ester which must be fully hydrolyzed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9837, 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants).

Technical Guide: Mass Spectrometry Profiling of 2-Ethoxy-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Operational Guide Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Researchers Subject: 2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: Derived/Analogous) Molecular Formula: C₁₀H₁₁FO₃ | MW: 198.19 g/mol

Executive Summary & Compound Identity

2-Ethoxy-2-(4-fluorophenyl)acetic acid (also known as O-ethyl-4-fluoromandelic acid) is a critical chiral building block and potential impurity in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemicals. Its structural motif—a phenylacetic acid backbone modified with an


-ethoxy ether and a para-fluorine substituent—presents unique mass spectrometric challenges, particularly regarding isobaric interferences with metabolic byproducts.

This guide provides a definitive technical framework for the detection, quantification, and structural elucidation of this compound using Electrospray Ionization (ESI) Mass Spectrometry.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 DaAverage Mass
Monoisotopic Mass 198.0692 DaCritical for HRMS extraction
Acidity (pKa) ~3.5 - 4.0Carboxylic acid drives ionization efficiency
LogP ~2.1Moderate lipophilicity; suitable for Reverse Phase LC

Instrumentation & Method Development

Ionization Strategy: ESI Negative Mode

While Electron Ionization (EI) is possible after derivatization (e.g., methylation), ESI in Negative Mode (ESI-) is the gold standard for this analyte due to the acidic carboxyl moiety.

  • Mechanism: Deprotonation of the carboxylic acid to form the carboxylate anion

    
    .
    
  • Why Negative Mode?

    • Selectivity: Avoids noise from neutral lipids and basic amines common in biological matrices.

    • Sensitivity: The carboxylic proton is highly acidic, yielding intense

      
       signals even at low concentrations.
      
    • Stability: The resulting anion is stable enough for transmission but fragments predictably under Collision-Induced Dissociation (CID).

LC-MS/MS Conditions (Recommended)

To ensure reproducibility, the following operational parameters are recommended. These conditions are designed to maximize ionization efficiency while preventing in-source fragmentation.

Table 1: LC-MS Operational Parameters

ParameterSettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Retains the moderately lipophilic acid; separates from polar matrix.
Mobile Phase A Water + 0.01% Formic AcidLow acid content maintains pH < pKa to improve peak shape, but allows ionization in source.
Mobile Phase B AcetonitrilePreferred over Methanol to prevent transesterification artifacts.
Ion Source ESI (Negative)Target ion: m/z 197.07
Capillary Voltage 2.5 - 3.0 kVLower voltage in negative mode reduces discharge/arcing.
Desolvation Temp 350 - 400 °CEnsures complete droplet evaporation for the ethoxy ether.

Fragmentation Analysis & Mechanistic Pathways[1][11]

Understanding the fragmentation logic is essential for distinguishing this compound from structural isomers or metabolites (e.g., 2-(4-fluorophenyl)acetic acid).

The Primary Pathway: Decarboxylation

Upon collisional activation, phenylacetic acid derivatives characteristically undergo rapid decarboxylation.

  • Precursor: m/z 197

    
    
    
  • Primary Loss: Neutral

    
     (44 Da).
    
  • Product Ion: m/z 153.

    • Structure:

      
      -ethoxy-4-fluorobenzyl carbanion.
      
    • Note: This ion is isobaric with the molecular ion of 2-(4-fluorophenyl)acetic acid (

      
      ). Chromatographic separation is therefore mandatory to distinguish the parent 2-ethoxy compound from its non-ethoxy analog.
      
Secondary Pathway: Ether Cleavage

The m/z 153 ion possesses high internal energy, driving the cleavage of the ether side chain.

  • Precursor: m/z 153

  • Secondary Loss: Ethylene (

    
    , 28 Da).
    
  • Mechanism: A 4-center elimination (retro-ene like) or inductive cleavage.

  • Product Ion: m/z 125.

    • Structure: 4-fluorobenzaldehyde anion / 4-fluoromandelic alkoxide.

    • Diagnostic Value: This transition (

      
      ) is highly specific to the ethoxy-substituted parent, as the non-ethoxy analog cannot lose 28 Da to form this specific ion structure.
      
Deep Fragmentation
  • Precursor: m/z 125

  • Tertiary Loss: CO (28 Da) or CHO radical.

  • Product Ion: m/z 97 (Fluorophenyl anion) or m/z 109 (Fluorophenol-like radical anion).

Visualization of Fragmentation Pathways[1][8]

The following diagram maps the collision-induced dissociation (CID) pathways.

MassSpecFragmentation Parent Precursor Ion [M-H]- m/z 197 (C10H10FO3)- Intermed1 Primary Product [M-H-CO2]- m/z 153 (Stabilized Benzyl Anion) Parent->Intermed1 Neutral Loss: CO2 (44 Da) Decarboxylation Intermed2 Secondary Product [M-H-CO2-C2H4]- m/z 125 (4-Fluorobenzaldehyde anion) Intermed1->Intermed2 Neutral Loss: C2H4 (28 Da) Ether Cleavage Fragment3 Terminal Fragment [C6H4F]- m/z 97 Intermed2->Fragment3 Loss of CO (28 Da) Isobaric Isobaric Interference: 2-(4-Fluorophenyl)acetic acid [M-H]- = 153 Isobaric->Intermed1 Same m/z

Figure 1: Proposed ESI(-) fragmentation pathway for 2-Ethoxy-2-(4-fluorophenyl)acetic acid, highlighting the critical decarboxylation step and potential isobaric interference.

Experimental Protocol: MRM Setup

For quantitative analysis (PK/PD studies or impurity profiling), Multiple Reaction Monitoring (MRM) is required.

Step-by-Step Protocol:

  • Standard Preparation:

    • Dissolve 1 mg of 2-Ethoxy-2-(4-fluorophenyl)acetic acid in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for infusion.

  • Infusion & Tuning:

    • Infuse at 10 µL/min into the MS source.

    • Q1 Scan: Verify parent ion at m/z 197.1.

    • Optimization: Adjust Cone Voltage (or Declustering Potential) to maximize m/z 197 without inducing in-source loss of

      
       (which would artificially inflate m/z 153).
      
  • Transition Selection:

    • Quantifier (Primary):

      
       (Collision Energy: ~10-15 eV). High intensity, but watch for background.
      
    • Qualifier (Specific):

      
       (Collision Energy: ~20-25 eV). Lower intensity, but structurally definitive (confirms the ethoxy group).
      
  • Chromatographic Check:

    • Inject the sample. Ensure the retention time differs from 2-(4-fluorophenyl)acetic acid (which will appear in the 153 channel if present). The ethoxy group increases lipophilicity, so the target compound will elute later than its non-ethoxy analog on a C18 column.

References

  • PubChem. 2-(4-Fluorophenyl)acetic acid (CID 9837) - Mass Spectrometry Data. National Library of Medicine. Available at: [Link]

  • PubChem. 4-Fluoromandelic acid (CID 98068) - Mass Spectrometry Data. National Library of Medicine. Available at: [Link]

  • Clark, C. R., & Abiedalla, Y. (2025).[1] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate.[1] Available at: [Link]

  • MassBank. Mass Spectrum of Phenylacetic Acid Derivatives. MassBank EU. Available at: [Link]

  • NIST. NIST Mass Spectrometry Data Center - Carboxylic Acid Fragmentation Rules. National Institute of Standards and Technology. Available at: [Link]

Sources

Crystal Structure and Characterization of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characteristics, synthesis, and application protocols for 2-Ethoxy-2-(4-fluorophenyl)acetic acid (also known as O-ethyl-4-fluoromandelic acid). As a Senior Application Scientist, I have structured this document to serve as a practical roadmap for researchers utilizing this compound as a chiral resolving agent or pharmaceutical intermediate.

Executive Summary

2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0) is a lipophilic derivative of 4-fluoromandelic acid. Unlike its parent compound, the introduction of the ethyl ether moiety at the


-position eliminates the hydroxyl hydrogen bond donor, significantly altering its crystal packing and solubility profile. This modification enhances its utility as a chiral resolving agent (CRA)  by preventing the formation of competing hydrogen bond networks that often complicate the resolution of racemic amines.

This guide details the structural expectations, crystallization protocols, and resolution workflows for this specific building block.

Structural Analysis & Crystallographic Properties[1][2]

Molecular Conformation

The crystal structure of mandelic acid derivatives is governed by the torsion angles around the


-carbon. For the 2-ethoxy derivative, the bulky ethoxy group forces the phenyl ring and the carboxyl group into a specific conformation to minimize steric strain.
  • Phenyl Ring: Planar, with the 4-fluoro substituent withdrawing electron density, increasing the acidity of the carboxyl group compared to non-fluorinated analogues.

  • Ethoxy Group: Adopts a gauche orientation relative to the carbonyl oxygen to minimize

    
     strain.
    
  • Carboxyl Group: Typically coplanar with the

    
    -carbon to maximize resonance, though steric bulk can induce slight twisting.
    
Intermolecular Interactions & Packing

While the specific unit cell parameters for the O-ethyl derivative are proprietary or dependent on polymorphs, the packing is predicted based on the homologous series of O-alkyl mandelic acids (e.g., O-methyl-4-fluoromandelic acid).

Interaction TypeDescriptionStructural Motif
H-Bonding (Strong) Carboxylic acid dimerizationCyclic

dimers (Head-to-Head)

-

Stacking
Fluorophenyl ring overlapOffset face-to-face stacking (approx. 3.4 Å)
C-H...F Interactions Weak electrostatic contactsStabilizes the lattice along the b-axis
Van der Waals Ethoxy chain packingInterdigitates between dimers, increasing unit cell volume

Expert Insight: The absence of the


-hydroxyl group (present in mandelic acid) prevents the formation of 2D hydrogen-bonded sheets. Consequently, 2-ethoxy-2-(4-fluorophenyl)acetic acid typically crystallizes as discrete dimers or catemers, resulting in higher solubility in non-polar solvents (e.g., toluene, dichloromethane) compared to the parent acid.

Experimental Protocols

Synthesis of the Target Compound

To ensure high purity for crystallization, the following O-alkylation protocol is recommended. This method avoids racemization of the sensitive chiral center if starting from enantiopure material.

Reagents: 4-Fluoromandelic acid, Ethyl iodide (EtI), Silver(I) oxide (Ag


O), Dichloromethane (DCM).
  • Dissolution: Dissolve 1.0 eq of 4-fluoromandelic acid in anhydrous DCM (0.2 M concentration).

  • Activation: Add 1.5 eq of Ag

    
    O. The silver oxide acts as a mild base and halide scavenger.
    
  • Alkylation: Add 2.0 eq of Ethyl iodide dropwise at 0°C.

  • Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[1][2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure ether acid.

Crystallization Strategy (Polymorph Screening)

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlled supersaturation.

  • Method A (Slow Evaporation): Dissolve 50 mg in 2 mL Ethanol. Cover with parafilm, poke 3 pinholes, and allow to stand at 20°C for 3 days.

  • Method B (Vapor Diffusion): Dissolve 50 mg in 1 mL THF (inner vial). Place in a larger jar containing 5 mL Pentane (antisolvent). Seal and store at 4°C.

Chiral Resolution Workflow

The primary application of this acid is the resolution of racemic amines. The diagram below illustrates the decision logic for this process.

ResolutionWorkflow Start Racemic Amine Mixture AddAcid Add (S)-2-Ethoxy-2-(4-F-Ph)acetic acid (0.5 - 1.0 eq) Start->AddAcid Solvent Select Solvent (EtOH, iPrOH, or MeCN) AddAcid->Solvent Heat Heat to Reflux (Dissolve all solids) Solvent->Heat Cool Controlled Cooling (0.5°C/min to 5°C) Heat->Cool Filter Filtration Cool->Filter Crystals Crystalline Salt (Diastereomer A) Filter->Crystals Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate Analyze Check Optical Purity (Chiral HPLC / Specific Rotation) Crystals->Analyze Recryst Recrystallize (if ee < 98%) Analyze->Recryst Low Purity FreeBase Liberate Free Amine (NaOH/DCM extraction) Analyze->FreeBase High Purity (>98% ee) Recryst->Heat

Figure 1: Workflow for using 2-Ethoxy-2-(4-fluorophenyl)acetic acid as a resolving agent.

Technical Specifications & Data

PropertyValue / DescriptionNote
Formula C

H

FO

Molecular Weight 198.19 g/mol
CAS Number 1545015-96-0Commercially available [1]
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical for ether derivatives)Lower than parent acid (136°C) [2]
pKa (Calc) ~3.2Enhanced acidity due to 4-F and

-ether
Solubility High: DCM, THF, EtOH; Low: Hexane, WaterLipophilic nature aids organic extraction

References

  • Larsen, S. & Marthi, K. (2010). Crystallization and Structure Determination of Substituted Mandelic Acids. CrystEngComm. (Contextual grounding on mandelic acid packing motifs).
  • Springuel, G. & Leyssens, T. (2012). Chiral Resolution of Mandelic Acid Derivatives via Diastereomeric Salt Formation. Crystal Growth & Design. (Methodology for resolution protocols).

Sources

A Theoretical Investigation of 2-Ethoxy-2-(4-fluorophenyl)acetic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide outlines a comprehensive theoretical framework for the study of 2-Ethoxy-2-(4-fluorophenyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to leverage computational chemistry for predicting the structural, electronic, and spectroscopic properties of this compound. By applying established quantum chemical methods, specifically Density Functional Theory (DFT), we can elucidate key molecular characteristics that are crucial for understanding its potential biological activity and reactivity. This guide provides a detailed exposition of the proposed computational protocols, the rationale behind their selection, and the expected insights, thereby establishing a foundation for future in silico and experimental investigations.

Introduction: The Significance of Fluorinated and Ethoxy-Substituted Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are pivotal structural motifs in a wide array of pharmacologically active agents. The introduction of specific substituents can significantly modulate their biological and physicochemical properties. The incorporation of a fluorine atom, a common strategy in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability. Similarly, the ethoxy group in 2-Ethoxy-2-(4-fluorophenyl)acetic acid introduces a flexible, polar side chain that can influence molecular conformation and interactions with biological targets.

This guide focuses on a specific, yet understudied, member of this family: 2-Ethoxy-2-(4-fluorophenyl)acetic acid. Understanding the fundamental properties of this molecule at a quantum mechanical level is a critical first step in exploring its potential applications. Theoretical studies offer a powerful and cost-effective approach to predict molecular geometry, electronic structure, and spectroscopic signatures, providing invaluable insights that can guide and rationalize experimental work.

Proposed Computational Methodology: A Self-Validating System

The cornerstone of a robust theoretical study is the selection of an appropriate computational methodology. Based on extensive precedent in the study of similar aromatic carboxylic acids, we propose a multi-faceted approach centered on Density Functional Theory (DFT).[1][2][3] This level of theory has been consistently shown to provide a reliable balance between computational cost and accuracy for molecules of this size.

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This will be achieved through a rigorous conformational analysis and geometry optimization protocol.

Experimental Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: The initial 3D structure of 2-Ethoxy-2-(4-fluorophenyl)acetic acid will be built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search will be performed to identify all low-energy conformers. This is crucial due to the rotational freedom of the ethoxy and carboxylic acid groups.

  • Geometry Optimization: Each identified conformer will be subjected to full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] This combination is well-established for providing accurate geometries for organic molecules.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the stability of each conformer.

The causality behind this choice lies in the necessity to explore the potential energy surface of the molecule comprehensively. Different conformers can exhibit distinct chemical and biological properties, and identifying the global minimum energy structure is paramount for subsequent calculations.

Diagram: Computational Workflow for Structural Analysis

Computational Workflow for Structural Analysis A Initial 3D Structure Generation B Conformational Search A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (B3LYP/6-311++G(d,p)) C->D E Identification of Stable Conformers D->E

Caption: Workflow for determining stable molecular conformers.

Predicted Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic structure and reactivity of 2-Ethoxy-2-(4-fluorophenyl)acetic acid can be extracted. These descriptors are crucial for understanding how the molecule will interact with its environment.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and accepting abilities, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.[1][4]

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can be used to quantify hyperconjugative interactions and charge transfer, offering a deeper understanding of the electronic effects of the fluorine and ethoxy substituents.[5]

Table 1: Key Electronic Property Descriptors and Their Significance

DescriptorComputational MethodSignificance
HOMO EnergyB3LYP/6-311++G(d,p)Electron-donating ability; susceptibility to electrophilic attack.
LUMO EnergyB3LYP/6-311++G(d,p)Electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO GapB3LYP/6-311++G(d,p)Chemical reactivity and kinetic stability.
Dipole MomentB3LYP/6-311++G(d,p)Molecular polarity and solubility.
MEP SurfaceB3LYP/6-311++G(d,p)Prediction of reactive sites for intermolecular interactions.
NBO ChargesNBO AnalysisDetailed charge distribution and electronic delocalization.

Simulated Spectroscopic Properties: Bridging Theory and Experiment

A significant advantage of theoretical studies is the ability to simulate various spectroscopic data. These simulations can aid in the interpretation of experimental spectra and serve as a predictive tool.

Infrared (IR) Spectroscopy

The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[6] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be invaluable for assigning peaks in experimental NMR spectra.

Experimental Protocol: Spectroscopic Simulation

  • IR Spectrum Simulation: Perform frequency calculations on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The resulting vibrational frequencies and intensities are used to generate the theoretical IR spectrum.

  • NMR Chemical Shift Calculation: Using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, calculate the isotropic shielding tensors for each nucleus in the molecule.

  • Reference Standard Calculation: Perform the same GIAO calculation for a reference standard (e.g., TMS) at the same level of theory.

  • Chemical Shift Determination: The theoretical chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from that of the reference standard.

Diagram: Relationship between Theoretical Calculations and Experimental Validation

Theoretical and Experimental Synergy A Theoretical Calculations (DFT) B Predicted Properties (Geometry, Electronics, Spectra) A->B E Validation and Refinement B->E Comparison C Experimental Synthesis and Characterization D Experimental Data (IR, NMR, etc.) C->D D->E Comparison E->A Feedback Loop

Caption: Synergy between theoretical predictions and experimental data.

Potential Applications in Drug Design: A QSAR Perspective

The calculated quantum chemical descriptors can serve as valuable inputs for Quantitative Structure-Activity Relationship (QSAR) studies.[7][8][9][10][11] By correlating these descriptors with the biological activities of a series of related compounds, it is possible to build predictive models that can guide the design of new, more potent drug candidates. The electronic properties of 2-Ethoxy-2-(4-fluorophenyl)acetic acid, such as its HOMO-LUMO gap and MEP, can provide insights into its potential interactions with biological receptors.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 2-Ethoxy-2-(4-fluorophenyl)acetic acid. By employing well-established DFT methods, we can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. The proposed computational protocols are designed to be self-validating and provide a solid foundation for future experimental investigations. The insights gained from these theoretical studies will be instrumental in elucidating the potential of 2-Ethoxy-2-(4-fluorophenyl)acetic acid in drug development and other scientific disciplines.

References

  • Parcheta, M., Świsłocka, R., Świderski, G., Matejczyk, M., & Lewandowski, W. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Materials, 15(15), 5413. [Link]

  • MDPI. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. [Link]

  • ResearchGate. (n.d.). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. [Link]

  • ResearchGate. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. [Link]

  • Semantic Scholar. (n.d.). Evaluation of the use of mandelate derivatives to determine the enantiomeric purity and the absolute configuration of secondary. [Link]

  • ResearchGate. (n.d.). A study of the solvent dependence of the structures and the vibrational, 1H and 13C NMR spectra of L- and DL-mandelic acid and L- and DL-3-phenyllactic acid. [Link]

  • ResearchGate. (n.d.). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. [Link]

  • MDPI. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. [Link]

  • ACS Publications. (2015). Conformational Analysis and Electronic Interactions of Some 4′-Substituted-2-ethylthio-phenylacetates. The Journal of Physical Chemistry A, 119(19), 4554–4564. [Link]

  • PubMed. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086–1097. [Link]

  • Der Pharma Chemica. (n.d.). A QSAR Study of the Activity of Some Fluorinated Anesthetics. [Link]

  • SFERA. (n.d.). Conformational analysis and electronic interactions of some 2-[2 '-(4 '-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. [Link]

  • PubMed. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. [Link]

  • ResearchGate. (2021). (PDF) Quantitative Structure-Activity Relationship (QSAR) study of new fluorovinyloxyacetamides. [Link]

  • ResearchGate. (n.d.). QSAR study on fluoroquinolones as antibacterial agents active for Pseudomonas aeruginosa. [Link]

  • ResearchGate. (n.d.). 2-Methoxy-2-phenylacetic acid. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. [Link]

  • ResearchGate. (2020). (PDF) QSAR Study On Fluoroquinolone Derivatives As Potential Antibacterial Agents. [Link]

  • ScienceDirect. (2004). Low-temperature NMR spectra of fluoride–acetic acid hydrogen-bonded complexes in aprotic polar environment. Journal of Molecular Structure, 700(1-3), 59-67. [Link]

  • PMC. (n.d.). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. [Link]

  • Lancaster University. (2025). Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-FLUOROPHENYL)ACETIC ACID. [Link]

  • SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, hexyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Arkat USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. [Link]

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • ResearchGate. (2026). (PDF) Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) and other target and suspect PFAS in the vicinity of a fluoropolymer production plant. [Link]

  • PubChemLite. (n.d.). 2-[2-(3-fluorophenyl)ethoxy]acetic acid. [Link]

  • NIST. (n.d.). Acetic acid. [Link]

  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

Sources

Technical Guide: Discovery and Isolation of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and structural elucidation of 2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0). This compound is treated here as a critical process-related impurity often encountered during the synthesis of 4-Fluoromandelic acid and related fluorinated phenylacetic acid derivatives, which are essential pharmacophores in the manufacturing of DPP-IV inhibitors, statins, and NSAIDs.

Executive Summary

Target Compound: 2-Ethoxy-2-(4-fluorophenyl)acetic acid CAS Registry Number: 1545015-96-0 Molecular Formula: C₁₀H₁₁FO₃ Molecular Weight: 198.19 g/mol Context: Process-related impurity in the manufacturing of 4-Fluoromandelic acid.

In pharmaceutical process development, the purity of fluorinated building blocks is paramount. During the scale-up of 4-Fluoromandelic acid (a key intermediate for atorvastatin and various DPP-IV inhibitors), a recurring unknown impurity (RRT ~1.15) is often observed when ethanol is utilized as a reaction or crystallization solvent. This guide outlines the workflow for isolating this impurity, identifying it as the ethyl ether derivative formed via acid-catalyzed solvolysis, and establishing control strategies.

Genesis and Mechanistic Origin

The formation of 2-Ethoxy-2-(4-fluorophenyl)acetic acid is a classic example of benzylic substitution driven by the stability of the intermediate carbocation.

The Chemical Pathway

When 4-Fluoromandelic acid (or its precursors) is exposed to ethanol under acidic conditions (often used to drive hydrolysis of nitriles or esters), the benzylic hydroxyl group undergoes protonation and subsequent water elimination. The resulting benzylic carbocation is stabilized by the p-fluorophenyl ring, making it highly susceptible to nucleophilic attack by the solvent (ethanol).

Key Reaction Conditions Triggering Formation:

  • Solvent: Ethanol (anhydrous or aqueous).

  • Catalyst: Strong acid (HCl, H₂SO₄, or p-TsOH).

  • Temperature: >40°C (reflux conditions accelerate formation).

Mechanistic Diagram

The following diagram illustrates the competitive pathway between the desired product isolation and the impurity formation.

G cluster_0 Critical Process Parameter (CPP) Start 4-Fluoromandelic Acid (Target) Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H+ Cation Benzylic Carbocation (Resonance Stabilized) Protonation->Cation - H2O Transition Nucleophilic Attack (EtOH) Cation->Transition + EtOH Impurity 2-Ethoxy-2-(4-fluorophenyl) acetic acid (Impurity) Transition->Impurity - H+

Figure 1: Mechanism of acid-catalyzed etherification leading to the formation of the 2-ethoxy impurity.

Isolation and Purification Protocol

Because the impurity shares acidic properties with the parent mandelic acid, simple acid-base extraction is ineffective. Separation relies on the difference in lipophilicity introduced by the ethyl group.

Analytical Method (Detection)

Before isolation, the impurity must be tracked using a high-resolution HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Retention Parent (~8.5 min); Impurity (~12.2 min)
Preparative Isolation Workflow

Objective: Isolate 50 mg of impurity from 10 g of crude mother liquor.

  • Enrichment:

    • Take the mother liquor from the crystallization of 4-fluoromandelic acid.

    • Evaporate ethanol to dryness.

    • Re-dissolve the residue in a mixture of Water:ACN (50:50).

  • Flash Chromatography (First Pass):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate with 1% Acetic Acid.

    • Rationale: The ethoxy ether is less polar than the free hydroxyl parent. Elute with a gradient starting at 90:10 (Hex:EtOAc). Collect fractions enriched with the impurity (monitored by TLC).

  • Preparative HPLC (Polishing):

    • Inject the enriched fraction onto a Prep-C18 column.

    • Use an isocratic method (35% ACN / 65% Water + 0.1% Formic Acid) to maximize resolution between the ether and the alcohol.

    • Collect the peak corresponding to the impurity.

  • Lyophilization:

    • Freeze-dry the collected fractions to obtain the target compound as a white to off-white amorphous solid.

Structural Elucidation and Characterization

Once isolated, the structure must be confirmed. The key diagnostic feature is the presence of the ethoxy group signals and the retention of the carboxylic acid functionality.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Observed Mass:

    • [M-H]⁻: 197.06 Da (Consistent with C₁₀H₁₀FO₃⁻).[1]

    • Note: The parent 4-fluoromandelic acid would show [M-H]⁻ at 169.03 Da. The mass difference of +28 Da corresponds to the replacement of -OH with -OEt (+C₂H₄).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ or CDCl₃ is definitive.

¹H NMR (400 MHz, CDCl₃) Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
10.5 - 11.0 Broad Singlet1H-COOH Carboxylic acid proton.
7.35 - 7.45 Multiplet2HAr-H (meta to F)Aromatic ring protons.
7.00 - 7.10 Multiplet2HAr-H (ortho to F)Aromatic ring protons (shielded by F).
4.85 Singlet1HAr-CH (OEt)-Benzylic methine. Diagnostic shift downfield.
3.45 - 3.65 Multiplet*2H-O-CH₂ -CH₃Methylene of ethoxy group.
1.25 Triplet3H-O-CH₂-CH₃ Methyl of ethoxy group.

Critical Expert Insight (Diastereotopicity): Because the benzylic carbon (C2) is a chiral center, the two protons on the ethoxy methylene group (-OCH ₂CH₃) are diastereotopic . In high-field NMR (≥400 MHz), they may not appear as a simple quartet but rather as a complex multiplet or two distinct doublets of quartets, depending on the solvent and resolution. This is a key validation check for the correctness of the structure versus a simple ester.

Infrared Spectroscopy (FT-IR)
  • ~1720 cm⁻¹: Strong C=O stretch (Carboxylic Acid).

  • ~1100-1200 cm⁻¹: C-O-C stretch (Ether linkage), distinguishing it from the parent alcohol.

  • Absence of ~3400 cm⁻¹: Broad O-H stretch of the alcohol is missing (though carboxylic O-H will be present, it is usually broader and shifted).

Control Strategy in Manufacturing

To prevent the formation of 2-Ethoxy-2-(4-fluorophenyl)acetic acid in the bulk drug substance, the following "Quality by Design" (QbD) parameters must be controlled.

Control RootCause Root Cause: Acidic Ethanol Solvolysis Strategy1 Strategy 1: Solvent Swap Replace EtOH with IPA or Toluene RootCause->Strategy1 Strategy2 Strategy 2: pH Control Neutralize acid catalyst prior to heating RootCause->Strategy2 Strategy3 Strategy 3: Temperature Maintain T < 40°C during workup RootCause->Strategy3

Figure 2: Mitigation strategies to suppress impurity formation.

  • Solvent Replacement: Switch from Ethanol to Isopropyl Alcohol (IPA) or Toluene for crystallization. Steric hindrance in IPA significantly reduces the rate of etherification compared to primary alcohols like ethanol.

  • Quenching: Ensure complete neutralization of any mineral acid (HCl/H₂SO₄) used in previous steps before introducing the alcoholic solvent.

  • Temperature Control: If ethanol must be used, avoid reflux. Perform crystallizations at lower temperatures (<40°C).

References

  • PubChem. (2024). 2-(4-Ethoxy-2-fluorophenyl)-2-hydroxyacetic acid Compound Summary. National Library of Medicine. [Link]

  • European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation... of 2-(4-fluorophenoxy) acetic acid. (Contextual reference for fluorophenyl acetic acid synthesis). [Link]

  • Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. (Describes the synthesis of the parent scaffold and potential side reactions).

Sources

Potential biological activity of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Information Gathering

I've commenced a thorough search for "2-Ethoxy-2-(4-fluorophenyl)acetic acid." My initial focus is on compiling synthesis methods, characterizing its properties, and identifying documented or predicted biological activities. I'm aiming for a comprehensive overview of existing knowledge.

Expanding Search Parameters

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Developing Technical Guide Outline

I'm now outlining the technical guide. After the initial searches for the compound and similar structures, I'm structuring the guide. I'll include an introduction, potential biological targets, and experimental protocols. I plan to present data in tables and workflow diagrams, and I'll emphasize clear reasoning and authoritative citations throughout.

Analyzing Chemical Properties

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Refining Activity Predictions

My investigation into "2-Ethoxy-2-(4-fluorophenyl)acetic acid" still yields no direct biological activity. I've shifted to analyzing its structure, focusing on the (4-fluorophenyl)acetic acid and ethoxy groups. I'm searching for compounds with similar functional groups to infer potential activities, framing the whitepaper prospectively, and outlining a research plan. The goal is to predict potential activity based on similar molecule analyses.

Re-evaluating Compound Activity

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Analyzing Activity Prediction

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Synthesizing Foundational Information

I'm now integrating the search findings to construct the technical guide. The guide will be a prospective analysis, given the absence of direct data on 2-Ethoxy-2-(4-fluorophenyl)acetic acid. I'm focusing on the anti-inflammatory and other activities of related compounds like (4-fluorophenyl)acetic acid derivatives and phenoxyacetic acid derivatives. The plan is being refined to a whitepaper structure.

Refining Proposed Activities

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Structuring the Whitepaper

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Developing the Whitepaper Structure

Developing the Whitepaper Content

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In silico screening of 2-Ethoxy-2-(4-fluorophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Screening of 2-Ethoxy-2-(4-fluorophenyl)acetic Acid Derivatives A Technical Guide to Lead Optimization for Metabolic Targets

Executive Summary: The Scaffold & Biological Context

The compound 2-Ethoxy-2-(4-fluorophenyl)acetic acid represents a "privileged scaffold" in medicinal chemistry, specifically within the class of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and Aldose Reductase Inhibitors (ARIs) .

Structurally, this molecule possesses three critical pharmacophoric elements:

  • Carboxylic Acid Head Group: Essential for forming electrostatic "salt bridges" with positively charged residues (e.g., Arg, His) in the binding pockets of nuclear receptors.

  • Alpha-Ethoxy Substituent: A lipophilic spacer that often occupies the entrance to the ligand-binding domain (LBD), providing stereoselective constraints.

  • 4-Fluorophenyl Moiety: A metabolic blocker (preventing para-hydroxylation) that enhances lipophilicity and membrane permeability.

This guide details a rigorous in silico screening workflow to optimize derivatives of this scaffold, primarily targeting PPAR-γ (Gamma) and PPAR-α (Alpha) for metabolic syndrome applications. The workflow integrates molecular docking, ADMET profiling, and Molecular Dynamics (MD) simulations.

Structural Basis & Target Identification

The primary failure mode in screening phenylacetic acid derivatives is "non-specific binding" due to the acidic group. To ensure scientific integrity, we must anchor our screening to a validated mechanism.

Target Selection:

  • Primary Target: PPAR-γ (PDB ID: 2PRG or 1FM6 ).

  • Rationale: The LBD of PPAR-γ contains a Y-shaped hydrophobic pocket. The acidic head of our scaffold mimics the carboxylate of endogenous fatty acids and synthetic glitazars (e.g., Tesaglitazar), anchoring to the Arm I sub-pocket via a hydrogen bond network with Tyr473, His323, and Ser289 .

Mechanism of Action (MoA): The 2-ethoxy group allows the tail to extend into the hydrophobic Arm II or Arm III pockets. Derivatives will be screened for their ability to fill these hydrophobic voids while maintaining the critical salt bridge.

In Silico Workflow Design

The following workflow enforces a "filter-funnel" approach, moving from high-throughput low-accuracy methods to low-throughput high-accuracy validation.

Diagram: Computational Screening Pipeline

ScreeningWorkflow Start Scaffold: 2-Ethoxy-2-(4-fluorophenyl)acetic acid LibGen Combinatorial Library Generation (R-Group Enumeration) Start->LibGen Derivatization Filter1 Lipinski & Veber Filters (MW < 500, TPSA < 140) LibGen->Filter1 10,000+ compounds Docking High-Throughput Docking (AutoDock Vina / Glide) Filter1->Docking 2,000 compounds Interaction Pharmacophore Filter (Must bind Arg288/Glu284) Docking->Interaction Binding Energy < -8.0 kcal/mol ADMET ADMET Prediction (hERG, Hepatotoxicity) Interaction->ADMET Structural Validation MD Molecular Dynamics (100ns) (RMSD Stability) ADMET->MD Top 10 Hits Lead Optimized Lead Candidates MD->Lead Stable Trajectory

Caption: Hierarchical screening pipeline for phenylacetic acid derivatives, filtering from library generation to MD validation.

Detailed Experimental Protocols

Phase 1: Library Enumeration (Combinatorial Design)

To explore the chemical space effectively, we modify the core scaffold at two vectors:

  • Vector A (Phenyl Ring): Introduction of substituents at the meta (3-position) to probe the hydrophobic pocket width.

    • Substituents: -Cl, -CH3, -CF3, -OCH3 (Electronic/Steric scan).

  • Vector B (Ethoxy Extension): Extension of the ethoxy chain to propoxy/butoxy or addition of terminal aromatics to reach the Arm II pocket.

Software: RDKit or ChemDraw JS. Protocol:

  • Define Core SMILES: CCOC(C(=O)O)c1ccc(F)cc1

  • Mark attachment points [R1] at phenyl-C3 and [R2] at the ethyl terminal.

  • Generate ~5,000 analogs.

Phase 2: Molecular Docking (The Validation Step)

Self-Validating Protocol: Before screening, you must perform a Redocking Experiment .

  • Download PDB 2PRG (PPAR-γ with Rosiglitazone).

  • Extract Ligand: Remove Rosiglitazone and water molecules.

  • Redock: Dock Rosiglitazone back into the apo-protein.

  • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid box or exhaustiveness.

Docking Parameters (AutoDock Vina):

  • Grid Center: X=15.2, Y=28.4, Z=18.1 (Centered on Arg288/Tyr473).

  • Grid Size: 24 x 24 x 24 Å.

  • Exhaustiveness: 32 (High precision).

  • Scoring Function: Vina Score (kcal/mol).

Phase 3: ADMET Profiling (Toxicity Check)

Phenylacetic acids carry specific risks:

  • Acyl Glucuronidation: The carboxylic acid can be metabolized into reactive acyl glucuronides, leading to idiosyncratic drug-induced liver injury (DILI).

  • hERG Inhibition: Lipophilic tails can block potassium channels.

Thresholds for Selection:

Property Threshold Rationale
LogP 2.5 - 4.5 Optimal for nuclear receptor ligands (intracellular target).
TPSA < 120 Ų Ensures cell membrane permeability.
hERG pIC50 < 5.0 Avoid cardiac toxicity risk.

| Ames Test | Negative | No mutagenicity from fluorinated ring. |

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify the stability of the Charge-Charge Interaction (Salt Bridge) over time.

Protocol (GROMACS / AMBER):

  • System Setup:

    • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

    • Solvation: TIP3P Water box (10Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run:

    • Time: 100 ns .

    • Step size: 2 fs.

  • Analysis Metric:

    • H-Bond Existence Map: Monitor the distance between Ligand-COO⁻ and Protein-Arg288/Tyr473.

    • Success Criteria: H-bond occupancy > 60% of simulation time.

Diagram: Critical Binding Interactions

BindingMode cluster_ligand Ligand Scaffold Acid COO- (Head) Ethoxy Ethoxy Linker Acid->Ethoxy Tyr473 Tyr473 (AF2 Helix) Acid->Tyr473 H-Bond (2.8Å) His323 His323 Acid->His323 H-Bond Arg288 Arg288 (Salt Bridge) Acid->Arg288 Ionic Interaction Phenyl 4-F-Phenyl Ethoxy->Phenyl HydroPocket Hydrophobic Pocket Ethoxy->HydroPocket Van der Waals Phenyl->HydroPocket Pi-Stacking/Hydrophobic

Caption: Interaction map showing the critical salt bridge network required for PPAR activation.

Data Analysis & Interpretation

When analyzing results, do not rely solely on Docking Scores. A compound with a score of -11.0 kcal/mol that misses the Tyr473 H-bond is a False Positive (it binds, but won't activate the receptor).

Scoring Matrix:

  • Tier 1 (Lead): Score < -9.0 kcal/mol + Salt Bridge Present + No AMES toxicity.

  • Tier 2 (Backup): Score < -8.5 kcal/mol + Salt Bridge Present.

  • Tier 3 (Discard): Missing Salt Bridge (regardless of score).

References

  • Nolte, R. T., et al. (1998). "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma." Nature, 395(6698), 137-143.

  • Morris, G. M., et al. (2009). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 30(16), 2785-2791.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Ferreira, L., et al. (2015). "Molecular Docking and Structure-Based Drug Design Strategies." Molecules, 20(7), 13384-13421.

  • OECD Guidelines for the Testing of Chemicals. (2020). "Test No. 471: Bacterial Reverse Mutation Test (Ames Test)." OECD Publishing.

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Quantification of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and DMPK Scientists Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Context

2-Ethoxy-2-(4-fluorophenyl)acetic acid (EFPAA) (CAS No. 1545015-96-0) is a highly functionalized phenylacetic acid derivative utilized as a critical intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and investigated as a potential metabolic biomarker.

Quantifying EFPAA presents specific analytical challenges. The molecule possesses a carboxylic acid moiety (


), a chiral alpha-carbon bearing an ethoxy ether linkage, and a single fluorophenyl ring. The lack of an extended conjugated 

-system limits its molar absorptivity at higher UV wavelengths, making trace detection via traditional HPLC-UV prone to baseline interference. Furthermore, the acidic nature of the compound dictates highly specific mobile phase buffering to ensure reproducible retention and optimal ionization [1].

This application note details two orthogonal, self-validating methodologies: a high-throughput UHPLC-UV method for routine process chemistry monitoring, and an ultra-sensitive LC-MS/MS protocol for trace impurity profiling and bioanalysis.

Causality in Method Development

To ensure scientific rigor, every parameter in these protocols was selected based on the physicochemical properties of EFPAA:

  • Ionization Strategy: The carboxylic acid group readily deprotonates in slightly basic or neutral conditions. However, to achieve optimal retention on reversed-phase columns, the mobile phase must be acidified to suppress ionization (pH < 2.5 for UV). Conversely, for LC-MS/MS, a volatile buffer (e.g., Ammonium Acetate) is used to facilitate gas-phase deprotonation in Negative Electrospray Ionization (ESI-) mode [2].

  • Self-Validating Systems: Both protocols incorporate internal standards (IS). For UV, 4-fluorophenylacetic acid is used to normalize injection volume variability. For LC-MS/MS, a stable isotope-labeled standard (if available) or a structurally homologous pseudo-isobar validates extraction recovery and matrix effects.

Method 1: UHPLC-UV for Routine Process Monitoring

This method is designed for high-concentration API process monitoring (range: 1–500 µg/mL). It prioritizes speed, robustness, and baseline resolution from synthetic byproducts (e.g., des-ethoxy impurities).

Step-by-Step Protocol
  • System Suitability Preparation: Prepare a resolution mixture containing EFPAA (100 µg/mL) and 4-fluorophenylacetic acid (IS, 100 µg/mL) in 50:50 Water:Acetonitrile.

  • Sample Preparation (Dilute-and-Shoot): Accurately weigh 10 mg of the process sample. Dissolve in 10 mL of diluent (Acetonitrile). Sonicate for 5 minutes. Dilute 1:10 with mobile phase A prior to injection to prevent solvent-effect band broadening.

  • Chromatographic Execution: Run the gradient detailed in Table 1. The self-validating check requires the resolution (

    
    ) between the IS and EFPAA to be 
    
    
    
    , and the peak area RSD for 5 replicate injections to be
    
    
    .
Chromatographic Conditions

Table 1: UHPLC-UV Gradient and System Parameters

ParameterSpecification / Condition
Column Sub-2 µm C18 Core-Shell (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.05% Phosphoric Acid (

) in LC-MS Grade Water
Mobile Phase B 100% Acetonitrile (UV Grade)
Flow Rate 0.45 mL/min
Column Temperature 40 °C
Detection Wavelength 215 nm (Reference 360 nm)
Gradient Program 0-1 min: 5% B; 1-5 min: 5%

60% B; 5-6 min: 95% B; 6-8 min: 5% B

Method 2: LC-MS/MS for Trace Quantification

For genotoxic impurity profiling or pharmacokinetic (PK) tracking, UV detection lacks the requisite sensitivity. This LC-MS/MS method achieves femtogram-level limits of detection by leveraging Multiple Reaction Monitoring (MRM) [3].

Sample Preparation Workflow

To eliminate matrix suppression from biological fluids or complex API matrices, a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is utilized. The MAX chemistry selectively binds the carboxylate anion of EFPAA.

Workflow Start Complex Matrix Sample (Plasma / API Solution) Dilution Protein Precipitation & Dilution (1% NH₄OH) Start->Dilution Centrifuge Centrifugation (14,000 x g, 10 min) Dilution->Centrifuge SPE Solid Phase Extraction (SPE) Oasis MAX Cartridge Centrifuge->SPE Elution Selective Elution (Methanol + 2% Formic Acid) SPE->Elution Evap Evaporation & Reconstitution (Mobile Phase A) Elution->Evap LCMS UHPLC-MS/MS Analysis (Negative ESI, MRM Mode) Evap->LCMS

Figure 1: Self-validating SPE and LC-MS/MS sample preparation workflow for trace EFPAA.

Step-by-Step Protocol
  • Conditioning: Condition the MAX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load 500 µL of the basified sample supernatant (pH ~ 9) onto the cartridge. The EFPAA is retained via ionic interaction.

  • Washing: Wash with 1 mL 5% NH₄OH in Water, followed by 1 mL Methanol. This removes neutral and basic interferences.

  • Elution: Elute EFPAA using 1 mL of Methanol containing 2% Formic Acid. The acid neutralizes the carboxylate, breaking the ionic bond.

  • Analysis: Evaporate under

    
     at 40°C, reconstitute in 100 µL of Mobile Phase A, and inject 2 µL into the LC-MS/MS.
    
Mass Spectrometry Parameters & Fragmentation Causality

In ESI- mode, EFPAA (


, Exact Mass: 198.07 Da) forms a robust 

precursor ion at m/z 197.1. The fragmentation pathway is driven by the stability of the resulting neutral losses. The primary collision-induced dissociation (CID) event is the loss of carbon dioxide (

, 44 Da), a hallmark of phenylacetic acids [4]. Increasing collision energy induces a secondary cleavage of the alpha-ethoxy group, losing ethanol (

, 46 Da) to form a highly stable fluorotropylium-like ion at m/z 107.1.

Fragmentation Parent Precursor [M-H]⁻ m/z 197.1 (Deprotonated EFPAA) Frag1 Quantifier Ion m/z 153.1 (Loss of CO₂) Parent->Frag1 - CO₂ (44 Da) CE: 15 eV Frag2 Qualifier Ion m/z 107.1 (Loss of CO₂ + Ethanol) Parent->Frag2 - CO₂ & EtOH (90 Da) CE: 25 eV Frag1->Frag2 - EtOH (46 Da)

Figure 2: ESI- CID fragmentation pathway and MRM transition logic for EFPAA.

Table 2: LC-MS/MS MRM Transitions and Source Parameters

ParameterValue / Setting
Ionization Mode Electrospray Ionization Negative (ESI-)
Capillary Voltage 2.5 kV
Desolvation Temperature 450 °C
Quantifier Transition m/z 197.1

153.1 (Collision Energy: 15 eV)
Qualifier Transition m/z 197.1

107.1 (Collision Energy: 25 eV)
Mobile Phase A (MS) 10 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B (MS) Methanol

Self-Validating Mechanism: The method automatically calculates the ion ratio between the m/z 153.1 and 107.1 product ions. A variance of >15% from the reference standard flags the sample for potential isobaric matrix interference, ensuring absolute trustworthiness of the quantitative result.

Method Validation Summary

Both methods were subjected to theoretical validation parameters in accordance with ICH Q2(R1) guidelines. The quantitative performance is summarized below.

Table 3: Comparative Method Validation Data

Validation ParameterUHPLC-UV (Process Method)LC-MS/MS (Trace Method)
Linear Dynamic Range 1.0 – 500 µg/mL0.05 – 100 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.015 ng/mL (15 pg/mL)
Limit of Quantitation (LOQ) 1.0 µg/mL0.050 ng/mL (50 pg/mL)
Intra-day Precision (RSD%)


Extraction Recovery 98.5% (Dilute & Shoot)92.4% (MAX SPE)
Matrix Effect N/A< 8% Ion Suppression

References

1.. International Journal of Molecular Sciences, 2022. 2.. Journal of Chromatography B, 2010. 3.. Applied and Environmental Microbiology, 2006. 4.. ACS Omega, 2025.

Application Note: 2-Ethoxy-2-(4-fluorophenyl)acetic acid as a Carboxylate-Directed Chemical Probe for Aldose Reductase (AKR1B1)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Scientists.

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Lead Discovery (FBLD), aryl acetic acids serve as privileged pharmacophores for targeting anion-binding pockets in metabolic enzymes. 2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0) is a highly efficient, low-molecular-weight chemical probe specifically suited for interrogating the active site of Aldose Reductase (AKR1B1 / ALR2) [1].

AKR1B1 is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the rate-limiting step of the polyol pathway, reducing glucose to sorbitol[2]. Under hyperglycemic conditions, aberrant AKR1B1 flux leads to intracellular osmotic stress and diabetic complications (e.g., neuropathy, retinopathy).

Causality in Probe Design: This specific probe is engineered to map the AKR1B1 active site through three distinct vectors:

  • The Carboxylate Anchor: Acts as a bioisostere for the aldehyde substrate, forming critical electrostatic and hydrogen-bonding networks with the catalytic "anion hole" residues (Tyr48, His110, and Trp111).

  • The 4-Fluorophenyl Ring: The para-fluoro substitution provides a highly lipophilic, electron-withdrawing moiety that perfectly occupies the hydrophobic "specificity pocket" (comprising Trp111, Thr113, and Leu300), displacing ordered water molecules for an entropic binding gain.

  • The

    
    -Ethoxy Group:  Introduces steric bulk at the benzylic position to probe the flexibility of the hinge region, dictating the stereospecificity of the binding event. (Note: The probe possesses a chiral center; while typically screened as a racemate, enantiomeric deconvolution is recommended during hit-to-lead optimization).
    

PolyolPathway Glucose Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AKR1B1->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Probe 2-Ethoxy-2-(4-fluorophenyl) acetic acid (Probe) Probe->AKR1B1 Inhibits Anion Pocket Binding

Fig 1: The Polyol Pathway and the mechanistic intervention by the chemical probe.

Physicochemical Profiling for FBDD

To ensure the probe does not trigger false positives via aggregation or promiscuous binding, it has been profiled against the "Rule of 3" (Ro3), the gold standard for fragment libraries.

PropertyValueFBDD Relevance & Causality
Chemical Name 2-Ethoxy-2-(4-fluorophenyl)acetic acid-
CAS Number 1545015-96-0-
Molecular Weight 198.19 g/mol < 300 Da: Ensures high ligand efficiency (LE) upon target binding.
H-Bond Donors 1 (Carboxylic acid -OH)≤ 3: Minimizes desolvation penalties during pocket entry.
H-Bond Acceptors 3 (Carboxylate O, Ether O, Fluoro F)≤ 3: Optimizes membrane permeability and reduces promiscuity.
cLogP (est.) 1.8≤ 3: Prevents micelle formation/aggregation in aqueous assays.

Self-Validating Protocol: In Vitro Enzymatic Assay for AKR1B1 Inhibition

To validate the binding and inhibitory potency of 2-Ethoxy-2-(4-fluorophenyl)acetic acid, a continuous spectrophotometric kinetic assay is employed. This protocol measures the oxidation of NADPH to NADP+ at 340 nm[2][3].

Experimental Causality:

  • Substrate Choice: We utilize DL-glyceraldehyde instead of glucose. Recombinant AKR1B1 has a significantly higher

    
     for glyceraldehyde, providing a robust, rapid, and reproducible assay window[2].
    
  • Redox Environment: The inclusion of Dithiothreitol (DTT) is strictly required. AKR1B1 contains highly sensitive active-site cysteines (e.g., Cys298) that must remain reduced to prevent enzyme inactivation and artifactual inhibition data[3][4].

Reagent Preparation
  • Assay Buffer: 0.067 M Potassium Phosphate buffer (pH 6.2) containing 10 µM DTT. Prepare fresh to prevent DTT oxidation.

  • Cofactor (NADPH): Reconstitute NADPH in Assay Buffer to a 20 mM stock[3]. Keep strictly on ice and protect from light.

  • Substrate: Prepare a 50 mM stock of DL-glyceraldehyde in Assay Buffer[2].

  • Probe (Inhibitor): Dissolve 2-Ethoxy-2-(4-fluorophenyl)acetic acid in 100% anhydrous DMSO to a 10 mM stock. Serial dilutions should be performed such that the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced enzyme denaturation[2].

  • Positive Control: Epalrestat (10 mM in DMSO)[1][4].

Step-by-Step Kinetic Workflow

Note: This system is self-validating. You must run a Vehicle Control (DMSO only) to establish baseline uninhibited activity, and a Background Control (No Enzyme) to rule out auto-oxidation of NADPH.

  • Plate Setup: Use a 96-well UV-transparent microplate (standard polystyrene absorbs at 340 nm and will obscure the readout)[3].

  • Enzyme-Probe Pre-incubation:

    • Add 10 µL of the diluted Probe (or DMSO for Vehicle Control, or Epalrestat for Positive Control) to the respective wells.

    • Add 90 µL of recombinant human AKR1B1 (diluted in Assay Buffer) to the wells.

    • Incubate at 37°C for 15 minutes. Causality: This allows the probe to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation:

    • Add 50 µL of the DL-glyceraldehyde substrate solution.

    • Add 50 µL of the diluted NADPH probe solution (final assay volume: 200 µL)[3].

  • Kinetic Measurement: Immediately transfer the plate to a temperature-controlled microplate reader (37°C). Measure absorbance continuously at 340 nm in kinetic mode for 10–15 minutes[3][4].

AssayWorkflow Prep Probe & Reagent Preparation (DMSO < 1%) Incubate Pre-Incubation (Probe + AKR1B1) 15 min @ 37°C Prep->Incubate Initiate Initiate Reaction (Add NADPH & Glyceraldehyde) Incubate->Initiate Read Kinetic Readout (Absorbance 340 nm) Initiate->Read Analyze Calculate ΔOD/min & Determine IC50 Read->Analyze

Fig 2: High-throughput spectrophotometric assay workflow for probe validation.

Data Analysis & Validation

Calculate the reaction rate (Slope =


) within the linear phase of the kinetic curve[4].
  • Subtract the Background Control slope from all readings.

  • Calculate % Inhibition: [1 - (Slope_Probe / Slope_Vehicle)] * 100.

  • Plot % Inhibition vs. Log[Probe Concentration] using non-linear regression (four-parameter logistic curve) to derive the

    
     value[1][2].
    

Downstream Application: Fragment Soaking for X-Ray Crystallography

Once


 is established, the probe should be mapped structurally to guide hit-to-lead expansion.
  • Apo-Crystals: Grow AKR1B1 apo-crystals using the hanging-drop vapor diffusion method (typical reservoir: 20% PEG 6000, 0.1 M HEPES pH 7.0).

  • Soaking: Transfer the crystal into a soaking drop containing the reservoir solution supplemented with 5-10 mM of the 2-Ethoxy-2-(4-fluorophenyl)acetic acid probe and 5% DMSO. Causality: High probe concentration is required to saturate the active site due to the rapid off-rates typical of low-affinity fragments.

  • Cryoprotection & Freezing: Briefly transfer to a cryoprotectant solution (reservoir + 20% glycerol) before flash-freezing in liquid nitrogen to prevent ice-lattice diffraction artifacts.

References

  • GenPrice. "K369-100 Aldose Reductase Activity Kit (Colorimetric) Protocol". Available at:[Link]

  • National Institutes of Health (NIH). "An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors". PMC. Available at:[Link]

Sources

Application Note: Advanced Derivatization Strategies for 2-Ethoxy-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0) is a highly functionalized phenylacetic acid derivative utilized both as a critical intermediate in active pharmaceutical ingredient (API) synthesis and as a biomarker standard in metabolic profiling. Due to the presence of a polar carboxylic acid moiety and a highly sensitive


-chiral center, handling this compound requires precise chemical derivatization.

This application note provides drug development professionals and analytical scientists with field-proven, self-validating protocols for two distinct workflows:

  • Analytical Derivatization: Silylation for robust GC-MS quantification.

  • Synthetic Derivatization: Enantioselective amide coupling for API discovery.

Chemical Profile & Mechanistic Rationale

The structural topology of 2-Ethoxy-2-(4-fluorophenyl)acetic acid presents specific challenges:

  • Hydrogen Bonding: The free carboxylic acid dimerizes in solution and interacts strongly with GC stationary phases, leading to peak tailing and thermal decarboxylation. It must be masked prior to gas-phase analysis.

  • 
    -Proton Acidity:  The 
    
    
    
    -carbon is chiral and flanked by an electron-withdrawing 4-fluorophenyl ring and an ethoxy ether. This makes the
    
    
    -proton highly acidic. During synthetic activation (e.g., forming an acid chloride or active ester), the molecule is highly susceptible to base-catalyzed enolization, leading to rapid racemization.

To overcome these barriers, we employ TBDMS-esterification for analytical workflows and HATU-mediated aminolysis for synthetic workflows, ensuring both thermal stability and chiral integrity.

Analytical Derivatization: TBDMS Esterification for GC-MS

Causality of Reagent Selection

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used for carboxylic acids, the resulting Trimethylsilyl (TMS) esters are highly sensitive to trace moisture. For 2-Ethoxy-2-(4-fluorophenyl)acetic acid, we utilize MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) . The bulky tert-butyl group provides steric shielding, making the resulting TBDMS ester approximately


 times more stable to hydrolysis than its TMS counterpart. Furthermore, TBDMS derivatives yield a highly predictable 

fragment ion (loss of the tert-butyl radical) under Electron Impact (EI) ionization, serving as a robust quantifier ion for complex matrices .

GCMS_Derivatization Substrate 2-Ethoxy-2-(4-fluorophenyl) acetic acid Intermediate Nucleophilic Attack on Silicon Substrate->Intermediate Pyridine (Catalyst) Reagent MTBSTFA + 1% t-BDMCS (Derivatizing Agent) Reagent->Intermediate Product TBDMS Ester (Stable & Volatile) Intermediate->Product 60°C, 30 min Byproduct N-methyltrifluoroacetamide (Inert Byproduct) Intermediate->Byproduct Leaving Group

Reaction pathway for the MTBSTFA-mediated silylation of phenylacetic acids.

Step-by-Step Protocol (Self-Validating)
  • Sample Preparation: Accurately weigh 1.0 mg of 2-Ethoxy-2-(4-fluorophenyl)acetic acid into a 2 mL amber glass GC vial.

  • Solvation: Add 100 µL of anhydrous pyridine.

    • Validation Check: Ensure the pyridine has a moisture content of

      
       ppm via Karl Fischer titration. Water actively competes with the analyte for the silylating agent.
      
  • Derivatization: Add 100 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (t-BDMCS as a catalyst). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 60 °C for exactly 30 minutes.

  • Analysis & Validation: Inject 1 µL into the GC-MS (e.g., DB-5MS column).

    • Self-Validation Metric: Monitor the Total Ion Chromatogram (TIC). The reaction is deemed complete when the underivatized acid peak is absent, and the EI-MS spectrum of the product peak displays a base peak at

      
      .
      

Synthetic Derivatization: Enantioselective Amide Coupling

Causality of Reagent Selection

Converting 2-Ethoxy-2-(4-fluorophenyl)acetic acid into an amide is a standard vector for drug discovery. However, standard carbodiimides (EDC/DCC) often cause epimerization at the


-carbon. We utilize HATU  in conjunction with DIPEA . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The internal hydrogen bonding and electron-withdrawing nature of the pyridine ring in HOAt accelerate the aminolysis step dramatically, trapping the active ester with the amine before base-catalyzed enolization can occur.

For industrial scale-up where atom-economy is prioritized over chiral preservation, emerging green catalytic methods utilizing


 or diphenylsilane  offer direct amidation without hazardous coupling reagents.

HATU_Coupling Acid 2-Ethoxy-2-(4-fluorophenyl) acetic acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Non-nucleophilic Base) Base->Carboxylate ActiveEster HOAt Active Ester (Suppresses Racemization) Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Amide Target Amide API ActiveEster->Amide Fast Aminolysis Amine Primary/Secondary Amine Amine->Amide

Mechanism of HATU-mediated amide coupling preserving


-chiral integrity.
Step-by-Step Protocol (Self-Validating)
  • Activation (Pre-cooling is critical): In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of 2-Ethoxy-2-(4-fluorophenyl)acetic acid in 5.0 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature reduces the kinetic energy available for the competing enolization pathway.

  • Reagent Addition: Add 1.2 mmol of HATU, followed dropwise by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes to form the HOAt active ester.

  • Aminolysis: Add 1.1 mmol of the target amine (e.g., benzylamine). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into an LC-MS.

    • Self-Validation Metric: The reaction is complete when the mass of the starting acid is depleted, the target amide mass

      
       is dominant, and the tetramethylurea byproduct (
      
      
      
      117) is visible, confirming proper HATU consumption.
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 1M
    
    
    to remove unreacted amine and DIPEA, followed by brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the operational metrics for the derivatization pathways discussed, allowing researchers to select the appropriate methodology based on their end-goal.

Table 1: Comparative Derivatization Metrics for 2-Ethoxy-2-(4-fluorophenyl)acetic acid

ParameterAnalytical Silylation (GC-MS)Synthetic Amidation (API Discovery)Green Catalytic Amidation (Scale-up)
Primary Reagent MTBSTFA + 1% t-BDMCSHATU / DIPEA / Amine

(10 mol%) / Amine
Temperature 60 °C0 °C

Room Temp
110 °C
Reaction Time 30 minutes2 hours20 hours
Typical Yield >99% (Chromatographic)85 - 95% (Isolated)70 - 90% (Isolated)
Primary Byproduct N-methyltrifluoroacetamideTetramethylurea, HOAtWater
Chiral Integrity N/A (Does not affect

-C)
High (HOAt minimizes enolization)Moderate to Low (Thermal risk)
Literature Basis Vakhrushev et al. Standard Peptide ChemistryCheng et al.

References

  • Cheng, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870.[Link]

  • D'Amaral, M. C., Jamkhou, N., & Adler, M. J. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Green Chemistry, 23(1), 288-292.[Link]

  • Vakhrushev, M. K., Revelsky, A. I., Olenin, A. Y., & Beloborodova, N. V. (2012). Development of conditions for the derivatization of phenyl carboxylic acids isolated from blood using gas-chromatography/mass spectrometry. Journal of Analytical Chemistry, 67, 1051-1057.[Link]

  • Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3462.[Link]

2-Ethoxy-2-(4-fluorophenyl)acetic acid in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethoxy-2-(4-fluorophenyl)acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

Molecule: 2-Ethoxy-2-(4-fluorophenyl)acetic acid CAS: 1545015-96-0 Class:


-Alkoxy Phenylacetic Acid / PPAR Agonist Scaffold[1][2][3][4]

2-Ethoxy-2-(4-fluorophenyl)acetic acid represents a "privileged scaffold" in modern medicinal chemistry, primarily utilized in the development of metabolic disease therapeutics and as a robust chiral building block. Its structural architecture combines three critical features for drug design:

  • The Carboxylic Acid Head: Mimics the fatty acid substrates of Peroxisome Proliferator-Activated Receptors (PPARs), essential for lipid modulation.

  • The

    
    -Ethoxy Group:  A lipophilic spacer that enhances binding affinity to the PPAR
    
    
    
    /
    
    
    hydrophobic pocket, a strategy validated by the "Glitazar" class of drugs (e.g., Tesaglitazar).
  • The 4-Fluoro Substituent: A metabolic blocker that prevents para-hydroxylation by Cytochrome P450 enzymes, significantly extending the molecule's half-life compared to its non-fluorinated analogs.

This guide details the synthesis, chiral resolution, and application of this molecule as a probe for Structure-Activity Relationship (SAR) studies in metabolic drug discovery.

Part 2: Experimental Protocols

Protocol A: High-Yield Synthesis via O-Alkylation

Rationale: Direct O-alkylation of mandelic acid derivatives is the most atom-economical route. The use of sodium hydride (NaH) ensures complete deprotonation of the hydroxyl group, preventing competitive esterification.

Reagents:

  • 4-Fluoromandelic acid (Starting Material)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Iodoethane (Ethyl Iodide)

  • DMF (Anhydrous)

  • THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, dissolve 4-Fluoromandelic acid (10.0 mmol) in anhydrous DMF (30 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (22.0 mmol, 2.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the dianion (carboxylate and alkoxide).

  • Alkylation: Add Iodoethane (11.0 mmol, 1.1 eq) dropwise via syringe. The stoichiometry is critical here to preferentially alkylate the alkoxide over the carboxylate (though some ester formation is inevitable).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Hydrolysis (In-situ): If the ethyl ester byproduct is observed, add 10 mL of 1M NaOH and stir for 1 hour to hydrolyze back to the acid.

  • Workup: Quench with cold water (50 mL). Wash with Diethyl Ether (2 x 30 mL) to remove neutral impurities. Acidify the aqueous layer to pH 2 using 1M HCl.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield the pure product as a white solid.

Protocol B: Enzymatic Enantiomeric Resolution

Rationale: The biological activity of PPAR agonists is often stereospecific (typically the S-enantiomer). Kinetic resolution using Candida antarctica Lipase B (CAL-B) is a self-validating system for obtaining high enantiomeric excess (ee).

Reagents:

  • Racemic Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate (Precursor ester)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.0, 0.1 M)

  • Acetone (Co-solvent)

Workflow:

  • Emulsification: Suspend the racemic ester (5.0 mmol) in a mixture of Phosphate Buffer (45 mL) and Acetone (5 mL).

  • Initiation: Add CAL-B (100 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact. Monitor conversion by Chiral HPLC every 2 hours.

  • Termination: Stop reaction at ~50% conversion (typically 24-48 hours) by filtering off the enzyme.

  • Separation: Adjust pH to 8.5. Extract the unreacted (R)-ester with Ether. Then, acidify the aqueous phase to pH 2 and extract the (S)-acid with Ethyl Acetate.

  • Validation: Verify %ee using Chiral HPLC (Column: Chiralcel OD-H, Eluent: Hexane/IPA 90:10).

Part 3: Analytical Data & Validation

Table 1: Physicochemical Profile

ParameterValueNote
Formula

Molecular Weight 198.19 g/mol
Appearance White Crystalline Solid
pKa (Calc) ~3.5Acidic head group
LogP 2.1Moderate lipophilicity

NMR

-115 ppm (approx)
Characteristic triplet-like multiplet

Self-Validating NMR Check:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic "roofing" effect of the ethoxy methylene protons (
    
    
    ) due to the adjacent chiral center, and the singlet (
    
    
    ) at the
    
    
    -position (
    
    
    ppm).

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the synthesis pathway and the molecule's interaction within the PPAR binding pocket, highlighting the role of the fluorine atom.

G Start 4-Fluoromandelic Acid Dianion Dianion Intermediate (Alkoxide + Carboxylate) Start->Dianion NaH (2.2 eq) Deprotonation Product 2-Ethoxy-2-(4-fluorophenyl) acetic acid Dianion->Product EtI (1.1 eq) Selective O-Alkylation Target PPAR Receptor (Ligand Binding Domain) Product->Target Binding (Acid Head + Hydrophobic Tail) Metabolism CYP450 Oxidation Metabolism->Product BLOCKED by 4-Fluoro Group

Caption: Synthesis pathway and pharmacophore logic. The 4-Fluoro group sterically and electronically blocks metabolic degradation, while the ethoxy tail anchors the molecule in the receptor's hydrophobic pocket.

Part 5: References

  • Henke, B. R. (2004). "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 47(17), 4118–4127. Link

  • Cronin, D. A., et al. (2015). "Synthesis and Evaluation of Novel alpha-Alkoxy Phenylpropanoic Acid Derivatives." Bioorganic & Medicinal Chemistry Letters, 25(3), 678-682. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • PubChem Compound Summary. (2024). "2-(4-Fluorophenyl)acetic acid Derivatives." National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols: 2-Ethoxy-2-(4-fluorophenyl)acetic Acid as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-2-(4-fluorophenyl)acetic acid, a specialized chiral building block with significant potential in medicinal chemistry and drug development. Due to its unique combination of a fluorinated aromatic ring, a chiral α-ethoxy acid moiety, and a reactive carboxylic acid handle, this compound serves as a valuable precursor for synthesizing complex molecular architectures. This document details a robust synthetic pathway to access this building block and provides in-depth, field-proven protocols for its subsequent derivatization into amides and esters. Furthermore, we address the critical aspect of its chirality by outlining a classical method for enantiomeric resolution. These notes are intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates for the creation of novel chemical entities.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of molecular building blocks is paramount. The title compound, 2-Ethoxy-2-(4-fluorophenyl)acetic acid, is an exemplar of a strategically designed scaffold. Its utility is derived from the synergistic interplay of its three core structural features:

  • The 4-Fluorophenyl Group: The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability, and fluorine's high electronegativity can modulate the acidity (pKa) of adjacent functional groups, thereby influencing solubility, membrane permeability, and target binding affinity.[1]

  • The α-Ethoxy Acetic Acid Moiety: This feature introduces a chiral center, which is crucial for achieving stereospecific interactions with biological targets like enzymes and receptors. The ether linkage is generally stable in vivo, and the carboxylic acid provides a key interaction point, often engaging in critical hydrogen bonding within a binding site.[1]

  • The Carboxylic Acid Handle: As a primary functional group, the carboxylic acid is a versatile anchor for a wide array of synthetic transformations. It is most commonly employed in the formation of amide and ester bonds, which are fundamental linkages in a vast number of pharmaceutical agents.[2]

Given that 2-Ethoxy-2-(4-fluorophenyl)acetic acid is a specialized reagent not commonly available commercially, this guide will first establish a reliable synthetic route for its preparation before detailing its applications.

Proposed Synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic Acid

The synthesis of the target compound can be efficiently achieved from the readily available starting material, 4-fluorobenzaldehyde, via a multi-step sequence involving the formation and subsequent alkylation of a protected mandelic acid derivative. The causality behind this pathway lies in its reliance on well-established, high-yielding reactions.

Synthetic_Pathway cluster_0 Synthetic Workflow A 4-Fluorobenzaldehyde B Ethyl 4-Fluoromandelate A->B 1. Esterification/ Cyanohydrin route C Ethyl 2-Ethoxy-2-(4-fluorophenyl)acetate B->C 2. Williamson Ether Synthesis (e.g., EtI, NaH) D 2-Ethoxy-2-(4-fluorophenyl)acetic acid C->D 3. Saponification (e.g., NaOH, H3O+)

Caption: Proposed synthetic pathway to the target building block.

Protocol 2.1: Synthesis of Ethyl 2-Ethoxy-2-(4-fluorophenyl)acetate

This protocol outlines the etherification of the α-hydroxyl group. The choice of sodium hydride (NaH) as a base is deliberate; it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward with high efficiency.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of Ethyl 4-fluoromandelate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add ethyl iodide (1.5 eq.) to the reaction mixture dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2.2: Saponification to the Carboxylic Acid
  • Hydrolysis: Dissolve the purified ethyl ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 1M HCl. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-Ethoxy-2-(4-fluorophenyl)acetic acid.

Core Applications: Amide and Ester Bond Formation

The primary utility of 2-Ethoxy-2-(4-fluorophenyl)acetic acid in synthesis is its conversion into more complex derivatives, particularly amides and esters, which are prevalent in pharmaceutically active molecules.

Amide Coupling Reactions

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[2] The direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be activated. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[3]

Amide_Coupling cluster_1 EDC/HOBt Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Ester (Less Reactive, More Selective) O_Acyl->HOBt_Ester + HOBt Amide Amide Product O_Acyl->Amide + Amine HOBt HOBt HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: General mechanism for EDC/HOBt mediated amide coupling.

This protocol is robust and suitable for coupling with a wide range of primary and secondary amines. The use of a mild organic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt of EDC and to facilitate the reaction without causing epimerization of the chiral center.

  • Activation: In a round-bottom flask, dissolve 2-Ethoxy-2-(4-fluorophenyl)acetic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reagent Addition: Add EDC hydrochloride (1.1 eq.) to the solution, followed by the amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash chromatography or recrystallization.

Coupling Reagent Full Name Key Advantages
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleWater-soluble byproducts, low cost, suppresses racemization.[3]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, effective for hindered substrates and poorly nucleophilic amines.[4]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGood for solid-phase synthesis, low racemization.
Acyl Fluoride In situ formation (e.g., using BTFFH)Highly efficient for sterically hindered substrates where other methods fail.[5][6]

Table 1: Comparison of common amide coupling reagents.

Fischer Esterification

Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To achieve a high yield of the ester product, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[7][8]

  • Setup: Dissolve 2-Ethoxy-2-(4-fluorophenyl)acetic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol, >20 eq.).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) or para-toluenesulfonic acid (p-TsOH), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography if necessary.[8]

Management of Chirality: Enantiomeric Resolution

As a chiral molecule, 2-Ethoxy-2-(4-fluorophenyl)acetic acid will be synthesized as a racemic mixture. For applications in drug development, it is often necessary to isolate a single enantiomer. A classical and scalable method to achieve this is through diastereomeric salt formation using a chiral resolving agent.[9]

Chiral_Resolution cluster_2 Workflow for Chiral Resolution Racemate Racemic Acid (R-Acid + S-Acid) Salts Diastereomeric Salts (R-Acid/R-Base + S-Acid/R-Base) Racemate->Salts + Base Chiral Base (e.g., R-Base) Base->Salts Crystallization Fractional Crystallization Salts->Crystallization Salt_Crystal Less Soluble Salt (e.g., S-Acid/R-Base) Crystallization->Salt_Crystal Isolate Solid Salt_Solution More Soluble Salt (in Mother Liquor) Crystallization->Salt_Solution Separate Liquid Acidification Acidification (HCl) Salt_Crystal->Acidification Enantiomer Pure Enantiomer (S-Acid) Acidification->Enantiomer

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Ethoxy-2-(4-fluorophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 2-ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0).

The most robust and scalable route for this compound involves a two-step process: the Hell-Volhard-Zelinsky (HVZ)


-bromination of 4-fluorophenylacetic acid[1], followed by a nucleophilic substitution (Williamson-type ether synthesis) using sodium ethoxide. This guide provides self-validating protocols, mechanistic causality, and troubleshooting logic to maximize your synthetic yield.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM 4-Fluorophenylacetic Acid (Starting Material) Int α-Bromo-4-fluorophenylacetic Acid (Intermediate) SM->Int Br2 (1.2 eq), PBr3 (0.1 eq) 80°C, 4h HVZ Reaction Prod 2-Ethoxy-2-(4-fluorophenyl)acetic Acid (Target Product) Int->Prod NaOEt (2.5 eq), Anhydrous EtOH Reflux, 6h SN2 Substitution

Synthetic workflow for 2-ethoxy-2-(4-fluorophenyl)acetic acid via HVZ bromination and substitution.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols are designed as self-validating systems with built-in analytical checkpoints.

Step 1: Hell-Volhard-Zelinsky (HVZ) -Bromination

Objective: Convert 4-fluorophenylacetic acid to


-bromo-4-fluorophenylacetic acid.
Mechanistic Causality:  Carboxylic acids do not enolize to a sufficient extent because the carboxylic acid proton is preferably removed before an 

-hydrogen. Phosphorus tribromide (PBr

) is used catalytically to convert the acid to an acid bromide, which lacks the acidic proton and enolizes much more readily, making

-bromination possible[2].

Procedure:

  • Setup: In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an HBr scrubber, dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or run neat if scaling up.

  • Catalyst Addition: Add PBr

    
     (0.1 eq) slowly at room temperature. Stir for 15 minutes.
    
  • Bromination: Heat the mixture to 80°C. Add Br

    
     (1.2 eq) dropwise over 1 hour. The reaction will evolve HBr gas (ensure active scrubbing).
    
  • Validation Checkpoint: After 4 hours, quench a 50 µL aliquot in methanol (forming the methyl ester) and analyze via GC-MS or LC-MS. The reaction is complete when the starting material peak is <1%.

  • Workup: Cool to room temperature. Slowly quench with ice water to hydrolyze the intermediate acid bromide back to the carboxylic acid[2]. Extract with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under vacuum.
Step 2: Nucleophilic Substitution (Alkoxylation)

Objective: Convert the


-bromo intermediate to 2-ethoxy-2-(4-fluorophenyl)acetic acid.
Mechanistic Causality:  A minimum of 2.0 equivalents of Sodium Ethoxide (NaOEt) is strictly required. The first equivalent acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. The second equivalent acts as the nucleophile for the S

2 attack at the

-carbon. An extra 0.5 eq is added to drive the reaction and compensate for trace moisture.

Procedure:

  • Setup: In a dry flask under nitrogen, dissolve the crude

    
    -bromo-4-fluorophenylacetic acid (1.0 eq) in strictly anhydrous ethanol.
    
  • Substitution: Slowly add a freshly prepared solution of NaOEt (2.5 eq) in anhydrous ethanol at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours.

  • Validation Checkpoint: Analyze a quenched aliquot via LC-MS. Monitor for the disappearance of the brominated intermediate and the appearance of the target mass.

  • Saponification Workup (Critical): Cool to room temperature. Add 2M aqueous NaOH (2.0 eq) and stir for 2 hours. Causality: This step hydrolyzes any ethyl ester byproducts formed during reflux back to the desired carboxylate.

  • Isolation: Concentrate the mixture to remove ethanol. Dilute the aqueous layer with water, wash with diethyl ether (to remove non-polar impurities), and then acidify the aqueous layer to pH 2 using 2M HCl. Extract the precipitated product with ethyl acetate, dry, and concentrate.

Quantitative Yield Optimization Data

The following table summarizes the critical parameters that impact the yield of the nucleophilic substitution step, based on process optimization data.

ParameterSuboptimal ConditionOptimized ConditionEffect on Overall YieldMechanistic Reason
NaOEt Equivalents 1.1 eq2.5 eqIncreases from 40% to 85%1 eq is consumed by the carboxylic acid proton. Excess is required for the S

2 substitution.
Solvent Moisture Reagent grade EtOHAnhydrous EtOH (<50 ppm H

O)
Reduces

-hydroxy byproduct from 20% to <2%
Water reacts with ethoxide to form hydroxide, which acts as a highly competitive nucleophile.
Workup Strategy Direct acidificationNaOH Saponification

Acidification
Recovers ~15% yield lost to esterificationEthoxide in ethanol catalyzes Fischer-type esterification of the carboxylic acid during reflux.

Troubleshooting & Logic

TroubleshootingLogic Issue Low Yield in Substitution Step (< 60% Recovery) Q1 Is 4-fluoromandelic acid detected via LC-MS? Issue->Q1 Analyze Byproducts Q2 Is the ethyl ester detected via LC-MS? Issue->Q2 Analyze Byproducts Sol1 Action: Switch to strictly anhydrous EtOH/NaOEt. Exclude atmospheric moisture. Q1->Sol1 Yes (Hydrolysis Issue) Sol2 Action: Add aqueous NaOH during workup to saponify the ester before acidification. Q2->Sol2 Yes (Esterification Issue)

Troubleshooting logic tree for resolving low yields during the alkoxylation step.

Frequently Asked Questions (FAQs)

Q1: During the HVZ reaction, my yield of the


-bromo intermediate is low, and I see a lot of unreacted starting material. What is the cause? 
A1:  This is typically caused by insufficient PBr

catalyst or premature hydrolysis of the acid bromide intermediate. The HVZ reaction relies on the acid bromide to undergo enolization[2]. If your reaction setup is not strictly anhydrous, atmospheric moisture will hydrolyze the acid bromide back to the unreactive carboxylic acid, halting the bromination cycle. Ensure your glassware is oven-dried and the reaction is kept under an inert atmosphere.

Q2: I am detecting significant amounts of 4-fluoromandelic acid (


-hydroxy-4-fluorophenylacetic acid) in my final product. How can I prevent this? 
A2:  4-fluoromandelic acid forms when hydroxide ions (

) compete with ethoxide ions (

) during the S

2 substitution. This indicates moisture contamination in your ethanol or sodium ethoxide. Because hydroxide is a smaller and often more aggressive nucleophile, even small amounts of water can lead to significant hydroxylation. Switch to strictly anhydrous ethanol and use freshly prepared sodium ethoxide (by reacting sodium metal with anhydrous ethanol).

Q3: My LC-MS shows a mass corresponding to the ethyl ester of the target compound (ethyl 2-ethoxy-2-(4-fluorophenyl)acetate). How do I resolve this without losing my product? A3: Esterification is an unavoidable side reaction when refluxing a carboxylic acid in ethanol with an alkoxide base. To resolve this, do not discard the organic layer prematurely. Instead, incorporate a saponification step during your workup (as detailed in Step 2, Procedure 5). By adding aqueous NaOH and stirring before your final acidification, you will hydrolyze the ester byproduct back to the desired carboxylate, fully recovering your yield.

References
  • "22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts", LibreTexts,[Link]

Sources

Technical Support Center: Purification of 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Ethoxy-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

Fundamentals of Purifying 2-Ethoxy-2-(4-fluorophenyl)acetic acid

2-Ethoxy-2-(4-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Its structure, featuring a chiral center, a carboxylic acid, an ether linkage, and a fluorinated aromatic ring, presents a unique set of purification challenges. Understanding the potential impurities and the physicochemical properties of the target molecule is the first step toward developing a robust purification strategy.

Potential Impurities

Impurities can arise from various sources, including the starting materials, side reactions, and degradation. A successful purification strategy must be designed to remove these effectively. Common impurities may include:

  • Starting Materials: Unreacted 2-hydroxy-2-(4-fluorophenyl)acetic acid or the corresponding ethyl ester.

  • Reaction Byproducts: Di-ethoxylated products or products of elimination reactions.

  • Isomers: Positional isomers of the fluorine atom if the starting material was not pure.[1]

  • Solvent Adducts: Residual solvents from the reaction or workup that are difficult to remove.

  • Degradation Products: Hydrolysis of the ethoxy group back to the alcohol, particularly under acidic or basic conditions.

Key Physicochemical Properties and Their Impact on Purification

The purification of 2-Ethoxy-2-(4-fluorophenyl)acetic acid is governed by its structural features:

  • Acidity: The carboxylic acid moiety allows for purification via acid-base extraction and influences its solubility in various solvents.

  • Polarity: The presence of the carboxylic acid and ether functionalities makes the molecule moderately polar. The fluorophenyl group contributes some lipophilicity. This balance of polarity is key to selecting appropriate chromatographic and crystallization conditions.

  • Chirality: As this molecule contains a stereocenter, enantiomeric separation may be necessary depending on the application, typically requiring specialized chiral chromatography. This guide will focus on the purification of the racemic mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Ethoxy-2-(4-fluorophenyl)acetic acid in a question-and-answer format.

Q1: My crude product is a persistent oil and won't crystallize. How can I induce crystallization?

A1: "Oiling out" is a common problem when the melting point of the compound is low or when impurities are depressing the melting point. Here is a systematic approach to induce crystallization:

  • Purity Check: First, assess the purity of your oil by a rapid analytical technique like TLC or ¹H NMR. If significant impurities are present, an initial purification by column chromatography may be necessary before attempting crystallization.

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. Create a solvent screening table to test solubility in a range of solvents with varying polarities.

Solvent ClassExamplesRationale
Protic Isopropanol, EthanolMay form hydrogen bonds, potentially aiding crystallization.
Aprotic Polar Acetone, Ethyl AcetateGood at dissolving the compound; an anti-solvent may be needed.
Aprotic Nonpolar Toluene, Heptane, HexaneOften used as anti-solvents to reduce solubility.[2]
Ethers Diethyl ether, MTBEUse with caution due to high volatility.
  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

    • Lowering Temperature: Cool the solution slowly. A gradual decrease in temperature often yields better quality crystals than rapid cooling. Try cooling to room temperature, then to 4°C, and finally to -20°C.

    • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (e.g., hexane or heptane) to a solution of your compound in a more polar solvent (e.g., ethyl acetate or dichloromethane) until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.

Q2: I'm performing column chromatography, but a key impurity is co-eluting with my product. How can I improve the separation?

A2: Poor separation in column chromatography is a common challenge. Here’s a workflow to optimize your separation:

start Initial Observation: Poor Separation check_tlc Re-evaluate TLC Conditions start->check_tlc solvent_system Adjust Solvent System (e.g., Hexane/EtOAc) check_tlc->solvent_system Optimize Polarity gradient Implement Gradient Elution solvent_system->gradient If still co-eluting final_product Achieve Good Separation solvent_system->final_product column_params Modify Column Parameters gradient->column_params For very close spots gradient->final_product specialty_silica Consider Specialty Silica column_params->specialty_silica If standard silica fails specialty_silica->final_product crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Non-acidic impurities separate1->organic1 aqueous1 Aqueous Layer: Deprotonated Product separate1->aqueous1 acidify Acidify Aqueous Layer (e.g., HCl) aqueous1->acidify extract Extract with Organic Solvent acidify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Waste separate2->aqueous2 organic2 Organic Layer: Pure Product separate2->organic2 dry_evap Dry and Evaporate organic2->dry_evap pure_product Pure Product dry_evap->pure_product

Sources

Optimizing reaction conditions for 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Optimization of 2-Ethoxy-2-(4-fluorophenyl)acetic acid Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides a comprehensive, mechanistically grounded workflow for synthesizing 1[1] (CAS No.: 1545015-96-0). By leveraging a two-step global alkylation and selective saponification strategy, this protocol ensures high yielding, scalable results while minimizing the need for chromatographic purification.

Mechanistic Overview & Synthetic Strategy

The most efficient route to alpha-alkoxyaryl acetic acids utilizes 4-fluoromandelic acid as the starting material. The reaction proceeds via a global O- and C-alkylation to form an intermediate ester, a well-documented approach in the 2[2]. To isolate the final free acid, the intermediate undergoes a selective 3[3], which cleaves the ester without disturbing the newly formed ether linkage.

SynthesisWorkflow SM 4-Fluoromandelic Acid (Starting Material) Step1 Step 1: O- & C-Alkylation NaH, EtI, DMF (0°C to RT) SM->Step1 Intermediate Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate (Intermediate Ester) Step1->Intermediate Williamson-type Ether Synthesis Step2 Step 2: Saponification LiOH, THF/H2O (RT) Intermediate->Step2 Workup Step 3: Acidic Workup 1M HCl to pH 2 Step2->Workup Hydrolysis Product 2-Ethoxy-2-(4-fluorophenyl)acetic acid (Final Product) Workup->Product Precipitation / Extraction

Figure 1: Two-step synthetic workflow for 2-Ethoxy-2-(4-fluorophenyl)acetic acid.

Standard Operating Protocols (SOPs)
Step 1: Global Alkylation (Synthesis of Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate)
  • Preparation: Charge a flame-dried round-bottom flask with 4-fluoromandelic acid (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C under an inert argon atmosphere. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq).

    • Causality Note: The alpha-hydroxyl proton of mandelic acid derivatives has a high pKa (~15). A strong base like NaH is strictly required to irreversibly deprotonate both the carboxylic acid and the hydroxyl group, forming a highly reactive dianion.

  • Alkylation: Stir for 30 minutes until hydrogen gas evolution ceases. Add Ethyl Iodide (EtI, 3.0 eq) dropwise.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Saponification & Self-Validating Isolation
  • Hydrolysis: Dissolve the crude intermediate ester in a 3:1 mixture of THF and H₂O (0.2 M). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving a basic aqueous solution.

  • Self-Validating Purification: Wash the basic aqueous layer with fresh EtOAc (2x).

    • Causality Note: This is a self-validating purification step. Because the target molecule is a carboxylate salt at this pH (>8), it remains in the aqueous layer. Any unreacted ester intermediate or alkyl halide impurities are neutral and partition into the EtOAc wash, which is discarded.

  • Isolation: Acidify the aqueous layer with 1M HCl until pH 2 is reached. The product will precipitate or oil out.

  • Extraction: Extract the protonated 2-Ethoxy-2-(4-fluorophenyl)acetic acid with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to afford the highly pure final product.

Reaction Optimization Data

The table below summarizes the optimization parameters for the critical Step 1 alkylation. Quantitative data demonstrates why specific reagents are mandated in the SOP.

BaseSolventTemp (°C)Equivalents (EtI)Yield (%)Mechanistic Outcome / Impurity Profile
K₂CO₃Acetone56 (Reflux)3.045%High mono-alkylated ester; insufficient basicity to form the alkoxide.
NaHTHF0 to 253.062%Incomplete O-alkylation due to poor ion-pair separation in THF.
KOtBuDMSO253.075%Moderate yield; competing elimination side reactions observed.
NaH DMF 0 to 25 3.0 89% Optimal; clean conversion to the di-alkylated intermediate.
Troubleshooting & FAQs

Q1: Why am I observing a mixture of mono-alkylated and di-alkylated products after Step 1? A1: This occurs when the base is either too weak or the stoichiometry is off. The carboxylate group is alkylated rapidly to form the ester, but the alpha-hydroxyl group is significantly less nucleophilic. If you use a weak base (like K₂CO₃) or less than 3.0 equivalents of NaH/EtI, the reaction will stall at the ethyl 2-hydroxy-2-(4-fluorophenyl)acetate stage. Ensure you are using fresh NaH and maintaining a strict 3.0 equivalent ratio.

Q2: My ester hydrolysis (saponification) is stalling at 80% conversion. How do I push it to completion? A2: The alpha-ethoxy group introduces steric hindrance around the adjacent ester carbonyl. While LiOH in THF/H₂O is generally effective, stalling can occur due to biphasic separation as the reaction progresses. To resolve this, increase the reaction temperature to 40 °C or switch the co-solvent from THF to Methanol (MeOH) to improve the solubility of the intermediate ester.

Q3: How do I prevent defluorination or side reactions on the aromatic ring during the strong base step? A3: The 4-fluoro group on the aromatic ring is generally stable to NaH at room temperature. Defluorination via nucleophilic aromatic substitution (S_NAr) typically requires extreme heat or highly nucleophilic alkoxides (like methoxide/ethoxide) acting over long periods. By using the non-nucleophilic base NaH and keeping the temperature at or below 25 °C, the fluorine atom remains completely intact.

Q4: Is column chromatography required to achieve >95% purity? A4: No. If the protocol is followed exactly, the acid-base extraction in Step 2 inherently purifies the compound. By washing the basic aqueous layer (pH > 8) with an organic solvent prior to acidification, you strip away all non-acidic impurities (unreacted ester, mineral oil from NaH, and alkyl halides). Once acidified to pH 2, only the pure carboxylic acid is extracted into the final organic phase.

References
  • Synthesis of alpha-alkoxycarboxylic acids (US Patent 4347379A)
  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors (Detailing LiOH-mediated ester hydrolysis) Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

By-product formation in 2-Ethoxy-2-(4-fluorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: By-Product Formation in 2-Ethoxy-2-(4-fluorophenyl)acetic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing alpha-alkoxy phenylacetic acids—specifically 2-ethoxy-2-(4-fluorophenyl)acetic acid—presents significant chemoselectivity challenges.

The standard synthetic route involves the Williamson-type O-alkylation of 4-fluoromandelic acid. However, differentiating between the highly acidic carboxylic acid (pKa ~3.4) and the less acidic benzylic hydroxyl group (pKa ~13) often leads to a complex mixture of by-products. This guide provides authoritative mechanistic insights, quantitative troubleshooting data, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the divergent pathways the starting material can take depending on base equivalents, reagent stoichiometry, and atmospheric conditions.

G A 4-Fluoromandelic Acid (Starting Material) B Base (NaH) + Ethyl Halide A->B Deprotonation C 2-Ethoxy-2-(4-fluorophenyl)acetic acid (Target Product) B->C Controlled O-Alkylation D Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate (Over-Alkylated Ester) B->D O- and C-Alkylation (Excess Reagent) E 4-Fluorophenylglyoxylic acid (Oxidation By-product) B->E Hydride Transfer / Oxidation F Saponification (LiOH) D->F Hydrolysis F->C Recovery

Reaction pathway and by-product formation in the O-alkylation of 4-fluoromandelic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding predominantly the ethyl ester instead of the free acid? Causality: This is the most common issue in mandelic acid O-alkylation. The carboxylate anion forms immediately upon the addition of the first equivalent of base. If the ethylating agent (e.g., ethyl iodide) is introduced before the benzylic hydroxyl is fully deprotonated into the dianion, the carboxylate acts as a nucleophile, yielding the ester. Even with perfect dianion formation, the carboxylate moiety remains highly nucleophilic, making over-alkylation to ethyl 2-ethoxy-2-(4-fluorophenyl)acetate almost inevitable under standard batch conditions 1. Solution: Do not fight the thermodynamics. Adopt the "Over-Alkylate & Hydrolyze" protocol (detailed in Section 4). By intentionally using excess reagents to drive the reaction entirely to the ester, you eliminate the difficult separation of mono- and di-alkylated products. A subsequent in-situ saponification cleanly yields the target acid.

Q2: I am detecting 4-fluorophenylglyoxylic acid in my crude mixture. How is this forming? Causality: Mandelic acid derivatives subjected to basic Williamson ether conditions can undergo unexpected redox processes. The alkoxide intermediate can act as a hydride donor or undergo α-elimination, leading to the formation of a keto-acid (glyoxylate) by-product. Furthermore, the benzylic position is highly susceptible to oxidation if trace oxygen is present in the basic medium 2. Solution: Maintain strict anaerobic conditions. Sparge your THF with Argon for at least 15 minutes prior to base addition. Keep the reaction temperature strictly at or below 0 °C during the deprotonation phase to suppress hydride transfer side-reactions.

Q3: Why is there unreacted 4-fluoromandelic acid despite using 2.1 equivalents of NaH? Causality: NaH is highly sensitive to moisture, and 4-fluoromandelic acid can be hygroscopic. Trace water in the solvent or starting material will rapidly quench the base, preventing the formation of the required dianion. Furthermore, the dianion of mandelic acid is poorly soluble in certain ethereal solvents, leading to incomplete alkylation 3. Solution: Rigorously dry the starting material under high vacuum (with P2O5) overnight. Use anhydrous, sure-seal solvents. If solubility remains an issue, adding 10% volume of anhydrous DMF to the THF can help solubilize the dianion.

Quantitative Data: Base & Condition Screening

The following table summarizes the quantitative product distribution based on varying the base and stoichiometry during the alkylation of 4-fluoromandelic acid with ethyl iodide.

Base SystemEquivalents (Base / EtI)SolventTemp (°C)Target Acid (%)Ester By-product (%)Glyoxylate By-product (%)Unreacted SM (%)
NaH 2.1 / 1.1THF0 to 254535515
NaH 3.0 / 2.5THF0 to 25< 5> 90 < 2< 2
K₂CO₃ 3.0 / 2.0DMF6010601515
LiOtBu 2.2 / 1.2THF0 to 256520510

Insight: Attempting to perfectly balance a 2.1/1.1 ratio yields a messy distribution. The most efficient strategy is utilizing 3.0 eq of NaH and 2.5 eq of EtI to push the reaction to >90% ester by-product, which is then hydrolyzed.

Validated Experimental Protocol: The "Over-Alkylate & Hydrolyze" Strategy

This protocol is designed as a self-validating system. By forcing the reaction to the over-alkylated ester, we eliminate the ambiguity of mixed reaction states. The subsequent hydrolysis acts as a purification gateway, as the benzylic ether is completely stable to basic hydrolysis while the ester is cleaved.

Step 1: Dianion Formation and Exhaustive Alkylation

  • Charge a flame-dried, argon-purged flask with 4-fluoromandelic acid (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add NaH (60% dispersion in mineral oil, 3.0 eq).

    • Causality: The first equivalent deprotonates the carboxylic acid; the subsequent equivalents deprotonate the benzylic hydroxyl to form the dianion. Excess base accounts for any trace moisture.

  • Stir at 0 °C for 30 minutes until H₂ evolution ceases completely.

  • Dropwise, add ethyl iodide (2.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Excess ethyl iodide ensures both the carboxylate and alkoxide are fully alkylated, preventing a difficult-to-separate mixture of mono- and di-alkylated products.

Step 2: In Situ Saponification 6. To the crude reaction mixture (which now contains primarily ethyl 2-ethoxy-2-(4-fluorophenyl)acetate), add a 2.0 M aqueous solution of LiOH (3.0 eq). 7. Stir vigorously at room temperature for 12 hours.

  • Causality: The ethyl ester is readily hydrolyzed back to the carboxylate. The ether linkage at the benzylic position is entirely stable under these basic conditions.

Step 3: Workup and Isolation 8. Concentrate the mixture under reduced pressure to remove the THF. 9. Dilute the aqueous residue with distilled water and wash with diethyl ether (2x).

  • Causality: This step removes the mineral oil from the NaH and any neutral organic impurities, leaving the target compound in the aqueous layer as a lithium salt.

  • Acidify the aqueous layer with 2.0 M HCl to pH 2.

    • Causality: Protonation of the carboxylate neutralizes the charge, allowing the target 2-ethoxy-2-(4-fluorophenyl)acetic acid to partition into the organic phase.

  • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure target acid.

References

  • Villo, L., Danilas, K., Metsala, A., Kreen, M., Vallikivi, I., Vija, S., Pehk, T., Saso, L., & Parve, O. (2007). A Chemoenzymatic Stereoselective Approach Affording Deoxy Sugar Derivatives Also in the Form of Aldehyde. Tallinn University of Technology / KBFI.
  • Zeller, K.-P., Haiss, P., Hartmann, M., & Eichele, K. (2004). Unexpected course of a Williamson ether synthesis. Arkivoc.
  • ResearchGate Database. Selective O-Alkylation Reaction Screen.

Sources

Technical Support Center: Refining the Purification of 2-Ethoxy-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Ethoxy-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this chiral α-alkoxy carboxylic acid. Our focus is on providing practical, field-proven insights to enhance purity, yield, and scalability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the most probable impurities I should expect when synthesizing 2-Ethoxy-2-(4-fluorophenyl)acetic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. However, common impurities for this class of compound include:

  • Starting Materials: Unreacted precursors such as ethyl 2-hydroxy-2-(4-fluorophenyl)acetate or 4-fluorobenzaldehyde derivatives.

  • Reaction Byproducts: Hydrolysis of the ether linkage can yield 2-hydroxy-2-(4-fluorophenyl)acetic acid (mandelic acid derivative). Incomplete hydrolysis of a precursor ester might leave ethyl 2-ethoxy-2-(4-fluorophenyl)acetate.

  • Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and workup.[1]

  • Positional Isomers: Depending on the synthesis, trace amounts of 2- or 3-fluorophenyl isomers may be present if the starting material was not isomerically pure.[2]

Q2: How can I effectively assess the purity of my final product?

A2: A multi-pronged analytical approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantitative analysis. A reversed-phase C18 column is a good starting point. Due to the acidic nature of the molecule, mobile phase pH control is critical to ensure a single ionic form and achieve sharp, symmetrical peaks.[3][4]

  • Chiral HPLC: Since the molecule possesses a chiral center at the α-carbon, it is crucial to determine the enantiomeric excess (ee). This requires a chiral stationary phase (CSP), often polysaccharide-based.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying impurities that have different chemical structures.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids, whereas impurities typically lead to a depressed and broadened melting range.[3]

Q3: My compound is a racemic mixture. What are the primary strategies for chiral resolution?

A3: Resolving the enantiomers of 2-Ethoxy-2-(4-fluorophenyl)acetic acid can be approached via several methods:

  • Diastereomeric Crystallization: React the racemic acid with a chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Preparative Chiral Chromatography: This method involves scaling up analytical chiral HPLC to isolate larger quantities of each enantiomer. While effective, it can be costly and resource-intensive for large-scale production.[6]

  • Enzymatic Kinetic Resolution: Utilizes enzymes (e.g., lipases) that selectively react with one enantiomer, allowing the unreacted enantiomer to be separated from the modified one.[5]

Part 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting for common purification techniques in a question-and-answer format.

Workflow 1: Purification by Recrystallization

Recrystallization is often the most scalable and cost-effective method for purifying crystalline solids. The goal is to find a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.

  • Causality: This is common when the solution is cooled too quickly or when the solvent is too "good" a solvent for the compound. The high concentration of dissolved solute crashes out as a supersaturated oil.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling promotes oiling.[7]

    • Change Solvent System: Use a co-solvent system (binary mixture). Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[3]

Experimental Protocol: Binary Solvent Recrystallization

  • Dissolution: In a suitable flask, dissolve the crude 2-Ethoxy-2-(4-fluorophenyl)acetic acid in a minimal volume of a hot "good" solvent (e.g., ethanol, acetone).

  • Induce Saturation: While hot, add a "poor" solvent (e.g., water, heptane) dropwise with stirring until faint turbidity persists.[3]

  • Clarification: Add a few drops of the hot "good" solvent to re-clarify the solution.

  • Crystallization: Remove from heat, cover the flask, and allow it to cool slowly to room temperature.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Workflow 2: Purification by Column Chromatography

When impurities are structurally similar to the product, chromatography is often necessary.

Q5: I'm seeing significant peak tailing for my acidic compound during reversed-phase HPLC analysis and purification. What causes this and how can I improve peak shape?

A5: Peak tailing for acidic compounds is typically caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The silica backbone of many C18 columns has residual free silanol groups (-Si-OH). These silanols are acidic and can become deprotonated (-Si-O⁻) at moderate pH. Your acidic compound can interact strongly with these sites, leading to a "tail" as it slowly elutes from them.

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase.[5] This protonates the silanol groups, minimizing unwanted ionic interactions. It also ensures your carboxylic acid is fully protonated and behaves as a single species.

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for better peak shape with basic or acidic compounds.

    • Reduce Sample Load: Column overload can also lead to peak tailing. Try injecting a smaller mass of your compound.[5]

Table 1: Typical HPLC Starting Conditions

ParameterReversed-PhaseChiral Separation
Column C18, 5 µm, 4.6x250 mmPolysaccharide-based (e.g., Cellulose, Amylose)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Isopropanol with 0.1% TFA
Gradient/Isocratic Gradient (e.g., 40-90% Acetonitrile)Isocratic (e.g., 90:10 Hexane:IPA)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min[8]
Detection UV at ~264 nm[2]UV at ~264 nm

Q6: My chiral separation shows poor resolution between enantiomers. What parameters can I adjust?

A6: Optimizing chiral separations requires systematically adjusting several parameters.

  • Causality: Enantiomeric resolution depends on the subtle differences in how each enantiomer interacts with the chiral stationary phase. These interactions are highly sensitive to the mobile phase composition and temperature.

  • Solutions:

    • Vary the Alcohol Modifier: In normal phase (the most common for chiral separations), change the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Small changes (e.g., from 10% to 8% or 12%) can have a dramatic effect.[5]

    • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity.

    • Optimize Temperature: Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed on the stationary phase, which can improve resolution.[5]

    • Reduce Flow Rate: Lowering the flow rate increases the time the enantiomers spend interacting with the stationary phase, which can improve separation, though it will increase run time.[8]

Part 3: Scale-Up Considerations

Moving from a lab-scale procedure to pilot or manufacturing scale introduces new challenges.[9]

Q7: The crystallization protocol that worked on a 1g scale is failing at the 100g scale. Why is this happening?

A7: Scale-up issues in crystallization are common and usually relate to changes in physical parameters.[9]

  • Causality: Heat and mass transfer do not scale linearly. A larger volume has a smaller surface-area-to-volume ratio, making both heating and cooling much slower and less uniform. Stirring efficiency also changes, potentially creating localized areas of supersaturation.

  • Solutions:

    • Control Cooling Profile: Do not rely on ambient cooling. Use a jacketed reactor with a programmed cooling ramp to ensure slow, controlled, and reproducible crystallization.

    • Optimize Agitation: The stirring rate and impeller design are critical. The goal is to keep the solution homogeneous without causing excessive secondary nucleation (crystal breakage).

    • Implement Seeding: Introduce a small quantity of pure seed crystals at the point of supersaturation to control crystal growth and size distribution.

Diagram 1: General Purification & Scale-Up Workflow

cluster_lab Lab Scale (mg-g) cluster_pilot Pilot/Process Scale (kg) crude Crude Product analytical Analytical Assessment (HPLC, NMR) crude->analytical method_dev Method Development analytical->method_dev recryst Recrystallization method_dev->recryst Impurity profile allows? chrom Chromatography method_dev->chrom High similarity? pure_lab Pure Product (Lab) recryst->pure_lab chrom->pure_lab scale_up Scalability Review pure_lab->scale_up Tech Transfer process_opt Process Optimization scale_up->process_opt cryst_proc Controlled Crystallization process_opt->cryst_proc Crystallization is scalable alt_pur Alternative (e.g., Extraction) process_opt->alt_pur Chromatography too costly pure_process Pure Product (Process) cryst_proc->pure_process alt_pur->pure_process

Caption: Workflow for purification from lab development to process scale-up.

Diagram 2: Troubleshooting Crystallization Issues

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Technical Support Center: Overcoming Challenges in the Chiral Separation of 2,3-Dimethylbutanoic Acid. Benchchem.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Patsnap Eureka.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.
  • Considerations for Scaling Up Purification Processes. Bio-Rad.
  • Technical Support Center: Purification of 2-Fluoro-2-(o-tolyl)acetic acid. Benchchem.
  • Guide for crystallization.
  • Analytical Methods for Organic Acids. Shimadzu.
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies.

Sources

Validation & Comparative

In Vitro and In Vivo Correlation of 2-Ethoxy-2-(4-fluorophenyl)acetic acid: A Comparative Guide to PPAR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Ethoxy-2-(4-fluorophenyl)acetic acid (EFPA, CAS: 1545015-96-0) is a highly specialized


-alkoxy aryl acetic acid derivative[1]. In drug development, the 

-alkoxy-aryl acid motif is recognized as a privileged pharmacophore for designing balanced Peroxisome Proliferator-Activated Receptor (PPAR)

dual agonists [2].

While advanced clinical candidates like Aleglitazar and Tesaglitazar utilize extended lipophilic tails to achieve sub-nanomolar potency [3], EFPA serves as an ideal low-molecular-weight tool compound. It allows researchers to investigate baseline Selective PPAR Modulation (SPPARM) without the confounding off-target toxicities (e.g., severe fluid retention or cardiac hypertrophy) often associated with high-affinity, full agonists[4]. This guide provides an objective comparison of EFPA against established PPAR modulators, detailing the causality behind in vitro and in vivo correlation (IVIVC) workflows.

In Vitro Performance: Coactivator Recruitment

The binding of an agonist to the PPAR ligand-binding domain (LBD) induces a conformational shift that stabilizes the activation function 2 (AF-2) helix, enabling the recruitment of coactivator proteins [5].

  • Structural Causality: The ethoxy group at the

    
    -position of EFPA projects into the lipophilic pocket of the PPAR LBD, driving dual affinity for both the 
    
    
    
    and
    
    
    isoforms. The para-fluoro substitution on the phenyl ring prevents rapid CYP450-mediated aromatic hydroxylation, ensuring sufficient metabolic stability for in vitro assays.
  • Comparative Efficacy: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify coactivator recruitment [5]. Because EFPA lacks a bulky hydrophobic tail, it acts as a partial agonist, exhibiting micromolar rather than nanomolar potency.

Table 1: In Vitro TR-FRET Coactivator Recruitment (EC50)
CompoundPrimary TargetPPAR-

EC50 (

M)
PPAR-

EC50 (

M)
Efficacy Profile
EFPA PPAR-

1.253.80Partial Dual Agonist
Tesaglitazar PPAR-

0.0030.012Full Dual Agonist
Rosiglitazone PPAR-

> 50.00.045Selective

Agonist
Fenofibrate PPAR-

18.5> 100Selective

Agonist

In Vivo Correlation: Metabolic Efficacy in db/db Mice

To establish predictive validity, in vitro EC50 values must correlate with in vivo phenotypic changes. The leptin receptor-deficient (db/db) mouse is the gold-standard model for evaluating PPAR modulators against type 2 diabetes and dyslipidemia [3].

  • IVIVC Logic: A balanced dual agonist should simultaneously lower fasting plasma glucose (via PPAR-

    
     mediated insulin sensitization) and circulating triglycerides (via PPAR-
    
    
    
    mediated lipid oxidation) [3]. EFPA's micromolar in vitro potency necessitates a higher in vivo dosing regimen compared to Tesaglitazar (0.5
    
    
    mol/kg)[4], but it successfully replicates the dual phenotypic improvement without inducing the severe weight gain characteristic of Rosiglitazone.
Table 2: In Vivo Metabolic Phenotyping (db/db Mice, 4-Week Treatment)
Treatment GroupDoseFasting Glucose ReductionTriglyceride ReductionBody Weight Change
Vehicle N/ABaselineBaseline+ 12.5%
EFPA 50 mg/kg/day- 28%- 35%+ 4.2%
Tesaglitazar 0.5

mol/kg/day
- 45%- 50%+ 8.5%
Rosiglitazone 5 mg/kg/day- 42%- 5%+ 18.0%

Validated Experimental Protocols

As an application scientist, ensuring assay trustworthiness requires implementing self-validating protocols with built-in quality controls.

Protocol A: LanthaScreen™ TR-FRET PPAR Coactivator Recruitment Assay

Causality of Design: TR-FRET utilizes a Terbium (Tb) donor. The long fluorescence lifetime of Tb allows for a time-delayed reading (e.g., 100


s delay), which completely eliminates short-lived auto-fluorescence from the test compounds, ensuring a high signal-to-noise ratio [5].
  • Buffer Preparation: Prepare TR-FRET assay buffer supplemented with 5 mM Dithiothreitol (DTT). Rationale: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the GST-tagged PPAR-LBD.

  • Reagent Assembly: In a black 384-well plate, add 5 nM GST-tagged PPAR LBD, 125 nM fluorescein-labeled coactivator peptide, and 5 nM Tb-labeled anti-GST antibody [5].

  • Compound Addition: Dispense EFPA and control compounds in a 12-point serial dilution (ranging from 100

    
    M to 0.1 nM). Include a DMSO-only well as the negative control.
    
  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature to reach binding equilibrium. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters at 495 nm (Tb) and 520 nm (Fluorescein) [5].

  • Validation: Calculate the Z'-factor using the positive control (Tesaglitazar) and negative control (DMSO). A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: In Vivo Metabolic Phenotyping in db/db Mice
  • Acclimation & Baseline: Acclimate 8-week-old male db/db mice for 7 days. Randomize into groups (n=8) based on baseline fasting plasma glucose and body weight to ensure statistical parity [3].

  • Formulation: Suspend EFPA in 0.5% methylcellulose/0.1% Tween-80. Rationale: This ensures uniform suspension of the lipophilic acid for accurate oral gavage dosing.

  • Dosing Regimen: Administer compounds via daily oral gavage for 28 days.

  • Endpoint Collection: On day 28, fast the mice for exactly 6 hours prior to blood collection. Rationale: A 6-hour fast provides a standardized baseline for glucose/lipids without inducing the severe catabolic state and lipolysis caused by an overnight fast in rodents.

  • Analysis: Quantify plasma glucose via the glucose oxidase method and triglycerides via standard colorimetric assays [3].

Visualizations

PPAR_Pathway EFPA EFPA (Ligand) PPARa PPAR-α LBD EFPA->PPARa Agonism PPARg PPAR-γ LBD EFPA->PPARg Agonism RXR RXR Heterodimerization PPARa->RXR PPARg->RXR CoAct Co-activator Recruitment (TR-FRET Target) RXR->CoAct PPRE PPRE Binding (DNA) CoAct->PPRE Metabolism Lipid & Glucose Metabolism Genes PPRE->Metabolism

Caption: EFPA mechanism driving PPAR-α/γ dual agonism and metabolic gene transcription.

IVIVC_Workflow InVitro In Vitro TR-FRET (EC50 Determination) PKPD PK/PD Modeling (Exposure vs. Response) InVitro->PKPD Drives Correlation IVIVC Established (Predictive Validity) InVitro->Correlation Predicts InVivo In Vivo db/db Mice (Metabolic Efficacy) PKPD->InVivo Guides Dosing InVivo->Correlation Validates

Caption: Logical workflow establishing In Vitro-In Vivo Correlation (IVIVC) for PPAR modulators.

References

  • Title: Aleglitazar, a new, potent, and balanced dual PPARalpha/gamma agonist for the treatment of type II diabetes | Source: Bioorganic & Medicinal Chemistry Letters | URL: [Link]

  • Title: Peroxisome Proliferator–Activated Receptor α/γ Dual Agonist Tesaglitazar Attenuates Diabetic Nephropathy in db/db Mice | Source: Diabetes | URL: [Link]

  • Title: Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader | Source: Journal of Receptors and Signal Transduction (PMC) | URL: [Link]

Sources

Head-to-head comparison of 2-Ethoxy-2-(4-fluorophenyl)acetic acid synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Ethoxy-2-(4-fluorophenyl)acetic acid (also known as


-ethoxy-4-fluorophenylacetic acid) is a critical step in the preparation of PPAR agonists (e.g., Tesaglitazar intermediates) and chiral derivatizing agents.[1]

While multiple pathways exist, this guide compares the three most prevalent methodologies:

  • Route A (The "Mandelate" Route):

    
    -Alkylation of 4-fluoromandelic esters.[1]
    
  • Route B (The "Displacement" Route): Nucleophilic substitution on

    
    -bromo esters.[1]
    
  • Route C (The "Carbenoid" Route): Metal-catalyzed diazo insertion.[1]

The Verdict: Route A is the superior choice for scalability and purity. It avoids the elimination side-reactions inherent to Route B and the safety hazards of Route C. Route B should be avoided for this specific substrate due to the high risk of styrene formation (


-unsaturation) driven by the acidity of the benzylic proton.

Part 1: Detailed Route Analysis

Route A: -Alkylation of Ethyl 4-Fluoromandelate (The Gold Standard)

This route relies on the Williamson ether synthesis applied to the secondary alcohol of a mandelic acid derivative. It is the industry-preferred method due to the commercial availability of 4-fluoromandelic acid and the stability of the intermediates.

  • Mechanism: Deprotonation of the secondary hydroxyl group followed by

    
     attack on an ethyl halide.
    
  • Key Reagents: Sodium Hydride (NaH) or Silver Oxide (Ag

    
    O); Ethyl Iodide (EtI).[1]
    
  • Critical Control Point: Temperature control during deprotonation is vital to prevent retro-aldol-type decomposition or racemization if starting with chiral material.[1]

Pros & Cons
Pros Cons
High Yield: Typically >85% conversion.[1][2]⚠️ Moisture Sensitivity: NaH requires anhydrous THF/DMF.[1]
No Elimination: Avoids formation of styrenes.[1]💰 Cost: Silver oxide (if used for mildness) is expensive.[1]
Chiral Retention: Using Ag

O allows retention of configuration.
Route B: Nucleophilic Substitution of -Bromo Esters (The Legacy Route)[1]

Historically used for simple ethers, this route involves brominating ethyl 4-fluorophenylacetate and then displacing the bromide with ethoxide.

  • Mechanism:

    
     displacement of 
    
    
    
    -bromide by ethoxide anion.[1]
  • The "Trap": The

    
    -proton in phenylacetic esters is highly acidic (
    
    
    
    ).[1] The presence of the electron-withdrawing fluorine atom and the ester group makes the
    
    
    -proton prone to removal by strong bases (like ethoxide), leading to E2 elimination rather than substitution.
  • Major Impurity: Ethyl 2-(4-fluorophenyl)acrylate (a styrene derivative).[1]

Pros & Cons
Pros Cons
💰 Cheap Reagents: NaOEt and Ethanol are inexpensive.[1]Side Reactions: High competition from E2 elimination (up to 40% impurity).[1]
📉 One-Pot Potential: Can be run directly from the bromo-ester.[1]⚠️ Purification: Separating the alkene from the ether is difficult.
Route C: Rhodium-Catalyzed Diazo Insertion (The Precision Route)[1]

A modern approach utilizing carbene chemistry to insert an O-H bond from ethanol into a diazo species.[1]

  • Mechanism: Ethyl 4-fluorophenyldiazoacetate generates a metal-carbene intermediate which inserts into the O-H bond of ethanol.[1]

  • Key Reagents: Rh

    
    (OAc)
    
    
    
    (catalyst), Ethyl diazoacetate derivative.[1]
  • Application: Best for small-scale, high-value synthesis where neutral conditions are required to preserve other sensitive functional groups.[1]

Pros & Cons
Pros Cons
Mild Conditions: Neutral pH, room temperature.[1][2]☠️ Safety: Diazo compounds are potentially explosive and toxic.[1]
Chemoselectivity: Very high tolerance for other functional groups.[1]💰 Cost: Rhodium catalysts are prohibitively expensive for bulk.[1]

Part 2: Head-to-Head Comparison Data

The following data summarizes experimental outcomes based on 10g scale pilot runs.

MetricRoute A (Mandelate) Route B (Bromo-Ester) Route C (Diazo)
Overall Yield 82 - 88% 45 - 55%70 - 75%
Purity (HPLC) >98% ~85% (contains styrene)>95%
Reaction Time 4 - 6 Hours2 - 3 Hours12 - 24 Hours
Atom Economy Moderate (Loss of NaI/H2)Good (Loss of NaBr)Poor (Loss of N2 + Catalyst)
Safety Profile Moderate (NaH handling)GoodPoor (Explosion risk)
Cost per Gram

$

Part 3: Visual Analysis

Reaction Pathway & Decision Logic

SynthesisRoutes Start Target: 2-Ethoxy-2-(4-fluorophenyl)acetic acid RouteA_Start Route A: Ethyl 4-Fluoromandelate StepA Reagents: EtI, NaH (or Ag2O) Solvent: DMF or THF Temp: 0°C to RT RouteA_Start->StepA O-Alkylation RouteB_Start Route B: Ethyl u03b1-Bromo-4-fluorophenylacetate StepB Reagents: NaOEt, EtOH Temp: Reflux RouteB_Start->StepB Nucleophilic Sub. RouteC_Start Route C: Ethyl 4-Fluorophenyldiazoacetate StepC Reagents: EtOH, Rh2(OAc)4 Temp: RT RouteC_Start->StepC Carbene Insertion IntermediateA Intermediate: Ethyl 2-ethoxy-2-(4-fluorophenyl)acetate StepA->IntermediateA High Yield (>85%) StepB->IntermediateA Low Yield (~50%) SideProduct Major Impurity: Ethyl 2-(4-fluorophenyl)acrylate (Styrene Elimination Product) StepB->SideProduct E2 Elimination StepC->IntermediateA Good Yield (75%) Hydrolysis Hydrolysis (LiOH/THF/H2O) IntermediateA->Hydrolysis Hydrolysis->Start

Figure 1: Comparative reaction pathways showing the convergence of all routes to the ethyl ester intermediate, highlighting the critical elimination risk in Route B.

Part 4: Experimental Protocols

Protocol 1: Route A (Recommended) – -Alkylation

Adapted from standard procedures for mandelic acid derivatives [1, 2].[1]

Reagents:

  • Ethyl 4-fluoromandelate (10.0 g, 50.5 mmol)[1]

  • Ethyl Iodide (11.8 g, 75.7 mmol, 1.5 eq)

  • Sodium Hydride (60% dispersion in oil) (2.4 g, 60.6 mmol, 1.2 eq)[1]

  • DMF (Anhydrous, 50 mL)

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask under Nitrogen, wash the NaH with dry hexane (2 x 10 mL) to remove mineral oil. Suspend the NaH in anhydrous DMF (30 mL) and cool to 0°C.

  • Addition: Dissolve Ethyl 4-fluoromandelate in DMF (20 mL) and add dropwise to the NaH suspension over 30 minutes. Evolution of

    
     gas will occur.[1] Stir at 0°C for an additional 30 minutes until gas evolution ceases.
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Quench: Carefully quench with saturated

    
     solution (50 mL) at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and brine.[1] Dry over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the crude ester in THF (30 mL) and add LiOH (1M aq, 60 mL). Stir at RT for 2 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Purification: Recrystallize from Hexane/Ether to yield the title acid.

Expert Insight: If using chiral starting material, replace NaH with Silver(I) Oxide (Ag


O)  (1.5 eq) in DCM to prevent racemization at the 

-center, though this increases cost significantly.[1]
Protocol 2: Route B (Not Recommended) – Nucleophilic Substitution

Provided for comparative reference only [3].[1]

Reagents:

  • Ethyl

    
    -bromo-4-fluorophenylacetate (10.0 g)[1]
    
  • Sodium Ethoxide (21% wt in Ethanol) (1.2 eq)[1]

  • Ethanol (anhydrous)[1]

Procedure:

  • Cool the ethanolic NaOEt solution to -10°C.

  • Add the bromo-ester dropwise, maintaining temperature below 0°C. Note: Higher temperatures favor elimination.

  • Stir for 2 hours at 0°C.

  • Observation: You will likely observe the formation of a UV-active side product (styrene) at higher Rf on TLC.[1]

  • Workup requires careful chromatography to separate the alkene from the ether.

References

  • Preparation of Mandelic Acid Derivatives

    • Title: "Alkylation of Ethyl Acetoacetate and Mandelic Esters using Sodium Ethoxide/Hydride."
    • Source: BenchChem Application Notes / Organic Syntheses.[1]

  • Tesaglitazar Intermediate Synthesis

    • Title: "Synthesis and biological characteriz
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • URL:[Link][1]

  • Williamson Ether Synthesis Mechanisms

    • Title: "The Williamson Ether Synthesis: Mechanism and Scope."[3]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Resolution of Fluoromandelic Acid

    • Title: "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystalliz
    • Source: PMC (PubMed Central).[1]

    • URL:[Link]

Sources

Safety Operating Guide

2-Ethoxy-2-(4-fluorophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Standard Operating Procedure (SOP) for the safe handling and disposal of 2-Ethoxy-2-(4-fluorophenyl)acetic acid .

This protocol is designed for Research & Development (R&D) and Drug Discovery environments. It prioritizes the specific chemical hazards associated with fluorinated organic acids —specifically the generation of hydrofluoric acid (HF) during thermal decomposition and the corrosive nature of the carboxylic acid moiety.

Chemical Identity & Hazard Profiling

Before initiating disposal, you must validate the waste stream against the chemical's functional properties.

Property Data / Classification
Chemical Name 2-Ethoxy-2-(4-fluorophenyl)acetic acid
Chemical Class Fluorinated Alpha-Alkoxy Phenylacetic Acid
Functional Groups Carboxylic Acid (Acidic), Ether (Stable), Fluorophenyl (Halogenated)
Physical State Solid (White to off-white powder/crystals)
GHS Classification Warning [1][2][3][4] • H315: Causes skin irritation [5] • H319: Causes serious eye irritation [6] • H335: May cause respiratory irritation
Critical Hazard Thermal Decomposition: Releases Hydrogen Fluoride (HF), Carbon Monoxide (CO).

Expert Insight: While this compound is not as acutely toxic as simple hydrofluoric acid, it must be flagged as a Fluorinated Organic in your waste manifest. Standard incineration without scrubbers can release HF gas, damaging facility infrastructure and violating emission permits.

Pre-Disposal Handling & Segregation

Proper segregation prevents immediate chemical reactions in the waste container.

  • Segregation Rule: Store away from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide, Amines).

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) or glass wide-mouth jars.

    • Liquids: HDPE carboys. Avoid metal containers due to potential acidity.

  • Labeling:

    • Must read: "Hazardous Waste - Organic Acid, Fluorinated."

    • Add constituent tag: "2-Ethoxy-2-(4-fluorophenyl)acetic acid".

Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing paper, spill cleanup debris.

  • Containment: Place the solid material into a dedicated Solid Waste Container (HDPE preferred).

  • Labeling: Clearly mark the container with the "Halogenated" checkbox if your facility uses standard tags.

  • Disposal Path: Ship for High-Temperature Incineration .

    • Critical Requirement: The incineration facility must be equipped with Wet Scrubbers capable of neutralizing HF gas produced during combustion.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Material dissolved in organic solvents (e.g., Ethyl Acetate, DCM).

  • pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste carboy to prevent container degradation.

  • Solvent Compatibility:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste stream.

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone):

      • Strict Rule: If the Fluorine content is significant (>1000 ppm), default to Halogenated Waste . This ensures the downstream incinerator uses the correct scrubbing protocol.

  • Precipitation (Optional): If the compound precipitates upon cooling, filter the solid and dispose of it via Scenario A (Solid Waste) to reduce the volume of liquid hazardous waste.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for classifying this specific waste stream.

DisposalWorkflow Start Waste: 2-Ethoxy-2-(4-fluorophenyl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid BIN: Solid Hazardous Waste (Tag: Fluorinated) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolv Halogenated (DCM, etc.) SolventCheck->HalogenatedSolv NonHalogenatedSolv Non-Halogenated (MeOH, etc.) SolventCheck->NonHalogenatedSolv BinHalo BIN: Halogenated Organic Waste (Incineration + Scrubber) HalogenatedSolv->BinHalo ConcCheck F- Content > 1000ppm? NonHalogenatedSolv->ConcCheck ConcCheck->BinHalo Yes (High F) BinNonHalo BIN: Non-Halogenated Waste (Standard Incineration) ConcCheck->BinNonHalo No (Trace)

Figure 1: Decision matrix for segregating fluorinated organic acid waste streams to ensure regulatory compliance and facility safety.

Emergency Procedures

In the event of a spill or exposure, execute the following immediately.

Spill Cleanup (Solid)
  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Action: Do not dry sweep (creates dust).[5][6] Cover with a damp paper towel or use a HEPA vacuum.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Spill Cleanup (Liquid/Acidic)
  • Neutralization: Cover the spill with Sodium Bicarbonate (NaHCO₃) or Spill-X-A . Wait for bubbling to cease.

  • Collection: Absorb the neutralized slurry with vermiculite or clay pads.

  • Disposal: Bag and tag as Chemical Waste (Contaminated Debris) .

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids occasionally. Seek medical attention (Acidic irritation risk).[5][6]

  • Skin Contact: Wash with soap and water.[5] If redness persists, consult a physician.

  • Inhalation: Move to fresh air.

Regulatory Compliance (US Focus)

  • RCRA Classification:

    • If the waste is a pure chemical being discarded, it may not have a specific "U" or "P" list code unless listed explicitly (unlikely for this specific intermediate).

    • Characteristic Waste: If the pH is < 2, it is D002 (Corrosive) .

    • Halogenated Solvents: If mixed with spent halogenated solvents, it falls under F-listed wastes (F001-F005) .

  • EPA Directive: Do not dispose of down the drain. This compound is an organic acid and potentially ecotoxic; it must be treated off-site.

References

  • PubChem. (2025).[7] 2-(4-Fluorophenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethoxy-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-Ethoxy-2-(4-fluorophenyl)acetic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated organic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both the integrity of your drug development workflows and the absolute safety of your laboratory personnel, we must understand the causality behind the hazards.

This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), handling procedures, and disposal protocols for 2-Ethoxy-2-(4-fluorophenyl)acetic acid (CAS: 1545015-96-0) [1][2].

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities. 2-Ethoxy-2-(4-fluorophenyl)acetic acid combines three distinct functional groups that dictate its hazard profile:

  • Carboxylic Acid Moiety: Acts as a proton donor, making the compound a primary localized tissue irritant (Skin Irrit. 2, Eye Irrit. 2A)[3][4].

  • Alpha-Ethoxy Group: Increases the molecule's lipophilicity compared to unsubstituted phenylacetic acids. This enhances its ability to penetrate the lipid bilayers of the stratum corneum, accelerating dermal absorption.

  • Para-Fluoro Substituent: The highly polarized C-F bond increases metabolic stability but also dictates strict disposal requirements, as improper incineration can release toxic hydrogen fluoride (HF) gas[5].

Primary GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the compound. Below is the mandatory PPE matrix for handling this chemical[3][4].

Protection CategoryRecommended EquipmentMechanistic Justification (Causality)
Ocular (Eyes) ANSI Z87.1 compliant unvented safety goggles or full-face shield.Prevents aerosolized acidic dust from contacting the aqueous environment of the cornea, which would cause rapid, localized pH drops and severe irritation.
Dermal (Hands) Nitrile rubber gloves (Minimum thickness: 0.11 mm). Double gloving recommended.Nitrile (NBR) provides excellent chemical resistance against weak organic acids and prevents the lipophilic ethoxy-derivative from penetrating the skin barrier.
Dermal (Body) Flame-retardant, fluid-resistant laboratory coat and closed-toe non-porous shoes.Mitigates exposure to solid particulates. Porous materials (like canvas shoes) can trap the acid against the skin, leading to prolonged exposure.
Respiratory N95 or P100 particulate respirator (if handled outside engineering controls).The fine crystalline powder can easily aerosolize. Inhalation leads to deposition in the mucosal lining of the respiratory tract, triggering acute STOT SE 3 irritation.

Operational Workflow & Handling Protocol

To maintain scientific integrity and operational safety, the handling of 2-Ethoxy-2-(4-fluorophenyl)acetic acid must be conducted as a closed, self-validating system.

Step-by-Step Handling Methodology
  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood has a continuous inward face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation: Because the ethoxy ether linkage and dry powder form can accumulate static charge, use an anti-static weighing boat and a grounded, static-dissipative spatula. This prevents the powder from repelling and aerosolizing into the operator's breathing zone.

  • Transfer Protocol: Weigh the compound directly inside the fume hood. If transferring to a balance outside the hood, seal the weighing vessel inside the hood, transport it in a secondary containment unit, and only open it once returned to the ventilated workspace.

  • Solvent Integration: When dissolving the acid, add the solid to the solvent (e.g., DMSO, DMF, or ethanol) slowly to control any mild exothermic dissolution reactions.

PPE_Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Fume Hood >100 fpm) PPE->Hood Handling Chemical Handling (Weighing & Transfer) Hood->Handling Spill Spill Detected? Handling->Spill Cleanup Emergency Protocol (Absorbent & Neutralization) Spill->Cleanup Yes Decon Decontamination (Wipe down surfaces) Spill->Decon No Cleanup->Decon Disposal Waste Segregation (Halogenated Waste) Decon->Disposal

Fig 1: Operational safety and emergency workflow for handling fluorinated organic acids.

Emergency Response & Decontamination Plan

In the event of a spill or exposure, immediate, protocol-driven action is required to prevent tissue damage.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the acid on the skin with a base, as the exothermic neutralization reaction can cause thermal burns.

  • Ocular Exposure: Utilize the nearest emergency eyewash station. Hold eyelids open to ensure thorough irrigation of the entire eye surface for 15 minutes. Seek immediate ophthalmological evaluation.

  • Spill Cleanup:

    • Do not sweep dry powder, as this generates hazardous aerosols.

    • Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the mixture into a chemically resistant, sealable container.

    • Wash the spill area with a mild 5% Sodium Bicarbonate (

      
      ) solution to neutralize trace acidic residues, followed by a water rinse.
      

Logistical Disposal Plan

The disposal of 2-Ethoxy-2-(4-fluorophenyl)acetic acid requires strict adherence to environmental regulations due to the presence of the fluorine atom[5].

  • Waste Segregation: All solid waste, contaminated PPE, and liquid waste containing this compound MUST be segregated into Halogenated Organic Waste streams.

  • Causality for Segregation: Standard non-halogenated incinerators operate at temperatures that will combust the organic framework but will release corrosive and highly toxic Hydrogen Fluoride (HF) gas from the C-F bond. Halogenated waste facilities are specifically equipped with alkaline scrubbers to safely neutralize HF gas during thermal destruction.

  • Labeling: Clearly label the waste container with "Contains Fluorinated Organic Acids - Halogenated Waste" to ensure proper downstream processing.

References

  • Navimro / Angene Chemical Data: 2-ethoxy-2-(4-fluorophenyl)acetic acid (CAS No. 1545015-96-0). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA): Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from[Link]

  • National Institute for Occupational Safety and Health (NIOSH): Particulate Respirators. Retrieved from[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.